Asp-AMS
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBRMHHDAUXAY-UFIIOMENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CC(=O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Asp-AMS
Aspartyl-adenylate analogues, such as 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), represent a class of potent inhibitors targeting essential enzymatic processes. This guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular targets, inhibitory kinetics, and the downstream cellular consequences of its activity. The information is intended for researchers, scientists, and professionals involved in drug development and molecular biology.
Primary Mechanism of Action: Competitive Inhibition of Aspartyl-tRNA Synthetase
This compound functions as a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein biosynthesis.[1][2] AspRS catalyzes the two-step reaction of charging transfer RNA (tRNA) with its cognate amino acid, aspartic acid. This process is fundamental for the translation of the genetic code into protein.
The mechanism of inhibition is competitive. This compound is an analogue of aspartyl-adenylate, the natural intermediate formed during the first step of the aminoacylation reaction.[1][3] By mimicking this intermediate, this compound binds to the active site of the AspRS enzyme, preventing the binding of the natural substrates (L-aspartic acid and ATP) and thereby blocking the synthesis of aspartyl-tRNA.
Target Specificity and Isoform Selectivity
This compound exhibits notable selectivity for different isoforms of AspRS. It is a significantly more potent inhibitor of mitochondrial AspRS (mt-AspRS) compared to its cytosolic counterpart in mammals.[4] This differential activity is a key characteristic of the compound. Furthermore, this compound demonstrates strong inhibitory effects against bacterial AspRSs, such as those from E. coli and P. aeruginosa.[1][2]
The structural basis for this selectivity lies in subtle differences within the active sites of the various AspRS enzymes. X-ray crystallography of Plasmodium vivax AspRS (PvAspRS) bound to this compound reveals specific interactions. In one chain of the enzyme dimer, a Mg²⁺ ion helps coordinate the binding between the sulfamate (B1201201) oxygen of this compound and the amino acid residue E554.[3] Additionally, residue E352 interacts with the amino group of the aspartate portion of the inhibitor, stabilizing its position within the active site.[3]
Quantitative Inhibitor Potency
The inhibitory potency of this compound has been quantified through the determination of its inhibition constant (Kᵢ). The compound exhibits Kᵢ values in the nanomolar range, signifying a high-affinity interaction with its target enzymes.[1][2] A summary of its comparative potency is presented below.
| Target Enzyme | Inhibitor | Kᵢ Value / Potency Comparison | Citation |
| Human Mitochondrial AspRS (mt-AspRS) | This compound | 10 nM | [1][4] |
| Human/Bovine Cytosolic AspRS (cyt-AspRS) | This compound | 300 nM | [1][4] |
| Human mt-AspRS & cyt-AspRS | L-aspartol-adenylate | 4-27 µM | [4] |
| Bacterial AspRSs (E. coli, P. aeruginosa) | This compound | Stronger inhibitor than against human cyt-AspRS | [1][2] |
Table 1: Comparative Inhibitory Potency of this compound and Related Compounds.
As shown, this compound is approximately 35-fold more selective for human mitochondrial AspRS over cytosolic AspRS.[1][2] It is also about 500 times more potent than the related analogue, L-aspartol-adenylate, against the mitochondrial enzyme.[1][4]
Downstream Signaling Consequences
The inhibition of AspRS by this compound has significant downstream effects on cellular signaling. By preventing the aminoacylation of tRNAAsp, this compound leads to an accumulation of uncharged tRNA molecules. This accumulation serves as a molecular signal for amino acid starvation, which in eukaryotes triggers a stress response pathway. A key event in this pathway is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5] Phosphorylated eIF2α leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate corrective measures.
Experimental Protocols
5.1 In Vitro AspRS Inhibition Assay (Aminoacylation Assay)
This protocol describes a method to determine the inhibitory activity and Kᵢ of this compound against AspRS by measuring the incorporation of a radiolabeled amino acid into tRNA.
Materials:
-
Recombinant AspRS (human mitochondrial, cytosolic, or bacterial)
-
This compound stock solution (in DMSO or appropriate buffer)
-
L-[³H]-Aspartic Acid
-
ATP solution
-
tRNAAsp transcript
-
Assay Buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂)
-
Trichloroacetic acid (TCA), 10% solution
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, ATP, L-[³H]-Aspartic Acid, and tRNAAsp at fixed, optimized concentrations.
-
Inhibitor Addition: Add varying concentrations of this compound to the experimental tubes. Include a control tube with the vehicle (e.g., DMSO) but no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of the AspRS enzyme to each tube.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time period determined from the linear range of the enzyme's activity.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates the tRNA and any attached radiolabeled aspartic acid.
-
Filtration: Incubate the quenched reactions on ice for 20 minutes. Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters three times with cold 5% TCA to remove unincorporated L-[³H]-Aspartic Acid.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of Asp-tRNAAsp formed.
-
Data Analysis: Plot the reaction velocity (proportional to CPM) against the this compound concentration. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics for competitive inhibition) to calculate the IC₅₀ and subsequently the Kᵢ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [dcchemicals.com]
- 3. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction hijacking of tyrosine tRNA synthetase as a whole-of-life-cycle antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Aspartyl-tRNA Synthetase in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-tRNA synthetase (AspRS) is a crucial enzyme that ensures the fidelity of protein synthesis by specifically attaching aspartic acid to its cognate tRNA. This canonical function is fundamental to cellular viability. However, emerging evidence reveals that AspRS also participates in a range of non-canonical functions, extending its influence beyond translation to key aspects of cellular metabolism and signaling. This technical guide provides an in-depth exploration of the multifaceted roles of both cytosolic (DARS1) and mitochondrial (DARS2) aspartyl-tRNA synthetases. It covers their core enzymatic functions, delves into their non-canonical roles in signaling pathways, and discusses their implications in human health and disease, offering a valuable resource for researchers and drug development professionals.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are an ancient and essential family of enzymes responsible for the first step of protein synthesis: the charging of tRNAs with their cognate amino acids.[1][2] This process is critical for the accurate translation of the genetic code. Aspartyl-tRNA synthetase (AspRS) specifically catalyzes the attachment of aspartate to its corresponding tRNA (tRNAAsp). In humans, two forms of AspRS exist: a cytosolic form (DARS1) and a mitochondrial form (DARS2), encoded by the DARS1 and DARS2 genes, respectively.
While the canonical role of AspRS in protein synthesis is well-established, recent research has unveiled a host of non-canonical functions. These "moonlighting" activities link AspRS to a variety of cellular processes, including transcriptional and translational regulation, inflammation, and cell signaling.[2] Dysregulation of AspRS function has been implicated in a range of human diseases, from rare genetic disorders to cancer, highlighting its potential as a therapeutic target.
This guide will provide a comprehensive overview of the current understanding of AspRS, with a focus on its role in cellular metabolism. We will detail its enzymatic mechanism, summarize key quantitative data, provide experimental protocols for its study, and visualize its involvement in cellular signaling pathways.
Canonical Function: Aminoacylation
The primary role of Aspartyl-tRNA synthetase is to catalyze the aminoacylation of tRNAAsp in a two-step reaction. This process ensures that aspartate is incorporated into the nascent polypeptide chain at the correct position as dictated by the mRNA codon.
The Two-Step Aminoacylation Reaction:
-
Amino Acid Activation: Aspartate and ATP bind to the active site of AspRS. The enzyme then catalyzes the formation of an aspartyl-adenylate intermediate, with the release of pyrophosphate (PPi).
-
Aspartate + ATP ⇌ Aspartyl-AMP + PPi
-
-
tRNA Charging: The activated aspartyl moiety is transferred from the adenylate intermediate to the 3'-hydroxyl group of the terminal adenosine (B11128) of tRNAAsp, forming Aspartyl-tRNAAsp and releasing AMP.
-
Aspartyl-AMP + tRNAAsp ⇌ Aspartyl-tRNAAsp + AMP
-
This canonical function is essential for the fidelity of protein synthesis in both the cytoplasm and mitochondria.
Discriminating vs. Non-discriminating AspRS
Aspartyl-tRNA synthetases can be broadly categorized into two types based on their tRNA specificity:
-
Discriminating AspRS: Found in eukaryotes and some bacteria, these enzymes specifically recognize and aminoacylate only their cognate tRNAAsp.[3]
-
Non-discriminating AspRS (ND-AspRS): Present in many bacteria and archaea, these enzymes can aminoacylate both tRNAAsp and tRNAAsn with aspartate.[3][4] In organisms with ND-AspRS, a separate enzyme, an amidotransferase, subsequently converts the misacylated Asp-tRNAAsn to Asn-tRNAAsn.[4]
This distinction is crucial in the context of developing antibiotics that target bacterial AspRS, as the differences in substrate recognition between the bacterial and human enzymes can be exploited for selective inhibition.
Quantitative Data
The enzymatic efficiency and substrate affinity of AspRS can be quantified by its kinetic parameters, primarily the Michaelis constant (KM) and the catalytic constant (kcat). KM represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/KM is a measure of the enzyme's overall catalytic efficiency.
Table 1: Kinetic Parameters of Aspartyl-tRNA Synthetases
| Enzyme | Organism | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (s⁻¹µM⁻¹) | Reference |
| Cytosolic AspRS (DARS1) | Homo sapiens | Aspartic Acid | 302 | Not Reported | Not Reported | [5] |
| Homo sapiens | tRNAAsp | 0.013 | Not Reported | Not Reported | [5] | |
| Mitochondrial AspRS (DARS2) | Homo sapiens | mt-tRNAAsp | 0.2 - 4 | 0.00018 | 0.000045 - 0.0009 | [3] |
| AspRS | Escherichia coli | tRNAAsp | 0.2 - 4 | 0.0108 | 0.0027 - 0.054 | [3] |
Table 2: Relative Expression of DARS1 and DARS2 in Human Tissues
| Gene | Tissue | Relative Expression Level | Reference |
| DARS1 | Brain (Cerebellum) | Enriched | |
| Brain (Motor Cortex) | Lower than Cerebellum | ||
| Brain (Hippocampus) | Lower than Cerebellum | ||
| DARS2 | Lung Adenocarcinoma | Upregulated | [1][6][7] |
| Hepatocellular Carcinoma | Upregulated | [8] |
Non-Canonical Functions and Signaling Pathways
Beyond their housekeeping role in translation, AspRSs are emerging as key players in cellular signaling. These non-canonical functions are often independent of their aminoacylation activity and can be mediated through protein-protein interactions or by the release of the enzyme or its domains into different cellular compartments or the extracellular space.
DARS2 and the ERK/c-Myc Signaling Pathway in Cancer
Recent studies have implicated the mitochondrial AspRS, DARS2, in the progression of certain cancers. In lung adenocarcinoma, DARS2 expression is significantly upregulated and correlates with a poorer prognosis.[1][6][7] Mechanistic studies have revealed that DARS2 promotes cancer cell proliferation, invasion, and metastasis by targeting the ERK/c-Myc signaling pathway.[1][6][7] While the precise molecular mechanism of how DARS2 activates this pathway is still under investigation, it is clear that elevated DARS2 levels lead to increased phosphorylation of ERK and subsequent upregulation of the transcription factor c-Myc, a key driver of cell growth and proliferation.[1]
AspRS and the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. While the direct interaction of AspRS with the mTOR pathway is still being fully elucidated, several aminoacyl-tRNA synthetases are known to act as sensors of their respective amino acids and signal to mTORC1. It is plausible that AspRS also plays a role in this nutrient-sensing network, although further research is needed to confirm a direct link.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Aspartyl-tRNA synthetase.
Aminoacylation Assay (Radiolabel-Based)
This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified AspRS enzyme
-
[3H]-Aspartic acid or [14C]-Aspartic acid
-
tRNAAsp transcript or purified total tRNA
-
Reaction buffer (e.g., 100 mM Na-HEPES pH 7.5, 30 mM KCl, 12 mM MgCl2, 2 mM ATP, 0.1 mg/mL BSA)
-
Trichloroacetic acid (TCA) solution (5% and 10%)
-
Whatman filter pads
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice, containing the reaction buffer, a defined concentration of tRNAAsp, and the radiolabeled aspartic acid.
-
Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known concentration of purified AspRS.
-
Time Points: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and quench them by spotting onto Whatman filter pads pre-soaked in 10% TCA.
-
Washing: Wash the filter pads three times for 15 minutes each in ice-cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Drying: Dry the filter pads under a heat lamp.
-
Scintillation Counting: Place the dried filter pads in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity incorporated is proportional to the amount of aminoacyl-tRNA formed. Plot the counts per minute (CPM) against time to determine the initial reaction velocity. Kinetic parameters (KM and kcat) can be determined by measuring the initial velocities at varying substrate concentrations (aspartic acid or tRNAAsp) and fitting the data to the Michaelis-Menten equation.
ATPase Assay
This assay measures the ATP hydrolysis that occurs during the amino acid activation step of the aminoacylation reaction.
Materials:
-
Purified AspRS enzyme
-
Aspartic acid
-
ATP
-
Reaction Buffer (e.g., 450 mM TRIS-HCl, pH 7.5, 30 mM MgCl2)
-
Inorganic pyrophosphatase
-
γ-[32P]-ATP
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing the reaction buffer, inorganic pyrophosphatase, γ-[32P]-ATP, and the desired concentration of aspartic acid.
-
Initiation: Initiate the reaction by adding the purified AspRS enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
TLC Spotting: At various time points, spot small aliquots of the reaction mixture onto a TLC plate.
-
Chromatography: Develop the TLC plate in an appropriate solvent system to separate ATP, ADP, and inorganic phosphate (B84403) (Pi).
-
Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager to visualize and quantify the spots corresponding to [32P]-Pi.
-
Data Analysis: The rate of ATP hydrolysis is determined by the rate of [32P]-Pi formation.
Aspartyl-tRNA Synthetase in Disease and as a Drug Target
Mutations in the genes encoding both cytosolic (DARS1) and mitochondrial (DARS2) AspRS are associated with severe human diseases.
-
DARS1 Mutations: Pathogenic variants in DARS1 are linked to hypomyelination with brain stem and spinal cord involvement and leg spasticity (HBSL), a rare neurodegenerative disorder.
-
DARS2 Mutations: Mutations in DARS2 are the cause of leukoencephalopathy with brainstem and spinal cord involvement and lactate (B86563) elevation (LBSL), another severe neurological condition.[8]
The distinct phenotypes associated with mutations in the cytosolic and mitochondrial forms of AspRS underscore their non-overlapping and essential roles in cellular function.
The upregulation of DARS2 in certain cancers, such as lung adenocarcinoma, and its role in promoting tumor progression make it an attractive target for cancer therapy.[1][6][7] Developing inhibitors that specifically target the non-canonical, pro-tumorigenic functions of DARS2 while sparing its essential canonical function could be a promising therapeutic strategy.
Furthermore, the differences between prokaryotic and eukaryotic AspRS, particularly in the case of non-discriminating bacterial enzymes, have been exploited for the development of novel antibiotics.
Conclusion
Aspartyl-tRNA synthetase is a multifaceted enzyme with critical roles in both the canonical process of protein synthesis and in non-canonical signaling pathways that regulate cellular metabolism. Its involvement in a range of human diseases, from rare genetic disorders to cancer, highlights its importance in maintaining cellular homeostasis. The detailed understanding of its structure, function, and regulation provided in this guide serves as a foundation for future research and the development of novel therapeutic strategies targeting this essential enzyme. Further investigation into the precise mechanisms of its non-canonical functions will undoubtedly uncover new layers of complexity in the regulation of cellular metabolism and provide new avenues for therapeutic intervention.
References
- 1. Crystal structure of human cytosolic aspartyl-tRNA synthetase, a component of multi-tRNA synthetase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asparaginyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. DARS2 promotes the occurrence of lung adenocarcinoma via the ERK/c‐Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human cytosolic asparaginyl-tRNA synthetase: cDNA sequence, functional expression in Escherichia coli and characterization as human autoantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Aspartyl-AMP-5'-Sulfamoyl Adenosine (Asp-AMS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Aspartyl-AMP-5'-sulfamoyl adenosine (B11128) (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase (AspRS). This compound serves as a valuable tool for studying the function of AspRS and as a potential scaffold for the development of novel antimicrobial agents. This document details the synthetic chemistry, inhibitory activity, and the underlying biochemical pathways, presenting quantitative data in structured tables and experimental methodologies for key assays. Visualizations of the synthetic workflow and the targeted signaling pathway are provided to facilitate a deeper understanding of this important molecule.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1] They catalyze the specific attachment of amino acids to their cognate tRNAs in a two-step reaction, a critical process in protein biosynthesis.[1][2] The inhibition of these enzymes represents a promising strategy for the development of antimicrobial agents. Aspartyl-tRNA synthetase (AspRS) is a crucial member of this enzyme family, responsible for charging tRNA with aspartic acid.
Aspartyl-AMP-5'-sulfamoyl adenosine (this compound), an analog of the natural aspartyl-adenylate intermediate, has been identified as a potent and specific inhibitor of AspRS. Its non-hydrolyzable sulfamoyl linkage makes it a stable mimic of the transition state intermediate, leading to strong competitive inhibition.[2] This guide will delve into the discovery of this compound, its chemical synthesis, and the experimental protocols used to characterize its inhibitory properties.
Discovery and Mechanism of Action
This compound, with the chemical name 5'-O-[N-(L-Aspartyl)sulfamoyl]adenosine, was developed as a non-hydrolyzable analog of the aspartyl-adenylate intermediate formed during the AspRS-catalyzed reaction. The discovery was rooted in the strategy of designing transition-state analogs as potent enzyme inhibitors. The sulfamoyl group replaces the labile phosphate (B84403) anhydride (B1165640) linkage of the natural intermediate, resulting in a stable molecule that binds tightly to the active site of AspRS.
The mechanism of action of this compound is competitive inhibition. It competes with the natural substrates, aspartic acid and ATP, for binding to the active site of AspRS. By occupying the active site, this compound effectively blocks the formation of the aspartyl-adenylate intermediate and subsequent transfer of aspartate to its cognate tRNA, thereby halting protein synthesis.
Quantitative Inhibitory Activity
This compound has been shown to be a potent inhibitor of AspRS from various organisms. The inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Target Enzyme | Organism | Inhibition Constant (Kᵢ) |
| Aspartyl-tRNA Synthetase (AspRS) | Escherichia coli | 15 nM |
| Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | 10 nM |
| Cytosolic Aspartyl-tRNA Synthetase (cyt-AspRS) | Human | 300 nM |
| Cytosolic Aspartyl-tRNA Synthetase (cyt-AspRS) | Bovine | 300 nM |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often employing a solid-phase approach for efficiency and purification. The following is a generalized workflow based on the synthesis of similar acyl-sulfamoyl adenosine derivatives.
References
An In-depth Technical Guide to Asp-AMS: A Potent Inhibitor of Mitochondrial Aspartyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asp-AMS, also known as 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a synthetic analogue of the natural aminoacyl-adenylate intermediate, aspartyl-adenylate. It functions as a highly potent and specific competitive inhibitor of aspartyl-tRNA synthetase (AspRS), with a particularly strong inhibitory effect on the mitochondrial isoform of the enzyme. This targeted action on mitochondrial protein synthesis makes this compound a valuable tool for research in mitochondrial biology, cancer metabolism, and as a potential lead compound in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is structurally composed of an adenosine (B11128) moiety linked at the 5' position to a sulfamoyl group, which is in turn bonded to an L-aspartic acid residue. This sulfamoyl linkage is non-hydrolyzable, contributing to the stability and inhibitory potency of the molecule.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid | [1] |
| Molecular Formula | C₁₄H₁₉N₇O₉S | [1] |
| Molecular Weight | 461.41 g/mol | [1] |
| CAS Number | 828288-98-8 | [2] |
| Monoisotopic Mass | 461.0965 Da | [1] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COS(=O)(=O)NC(=O)--INVALID-LINK--O)N)O">C@@HO)N | [1] |
| InChI Key | KMRBRMHHDAUXAY-UFIIOMENSA-N | [1] |
| Predicted XlogP | -6.5 | [1] |
| Predicted Hydrogen Bond Donor Count | 7 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 14 | [1] |
| Predicted Rotatable Bond Count | 8 | [1] |
| Solubility | ≥ 2.5 mg/mL (5.42 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline | [2] |
Biological Properties
The primary biological activity of this compound is the potent and selective inhibition of mitochondrial aspartyl-tRNA synthetase.
| Property | Value | Organism/System | Source |
| Target | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | [3] |
| Mechanism of Action | Competitive Inhibitor | [3] | |
| Ki (mt-AspRS) | 10 nM | Human | [3] |
| Ki (cytosolic AspRS) | 300 nM | Human and Bovine | [3] |
| Selectivity | ~30-fold for mitochondrial vs. cytosolic AspRS | Human/Bovine | [3] |
| Cellular Effect | Inhibition of mitochondrial protein synthesis |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by competitively inhibiting the binding of the natural substrate, aspartyl-adenylate, to the active site of mitochondrial aspartyl-tRNA synthetase. This enzyme is crucial for the first step of mitochondrial protein synthesis: the charging of mitochondrial tRNA with aspartic acid. By blocking this step, this compound effectively halts the translation of the 13 essential proteins encoded by the mitochondrial DNA, leading to a disruption of the oxidative phosphorylation (OXPHOS) system and cellular energy metabolism.
Caption: Inhibition of mitochondrial protein synthesis by this compound.
Experimental Protocols
Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)
The synthesis of this compound can be achieved through a multi-step process, adapted from general procedures for the synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives.[4][5] A plausible synthetic route is outlined below. It should be noted that this is a generalized protocol and may require optimization.
Workflow for the Synthesis of this compound:
Caption: Generalized workflow for the synthesis of this compound.
Materials and Reagents:
-
Adenosine
-
Protecting group reagents (e.g., TBDMSCl, Isopropylidene)
-
Sulfamoyl chloride
-
Protected L-Aspartic acid (e.g., Boc-Asp(OtBu)-OH)
-
Coupling agents (e.g., DCC, EDC)
-
Deprotection reagents (e.g., TBAF, TFA)
-
Appropriate solvents (e.g., DMF, THF, Pyridine)
-
Reagents for purification (e.g., HPLC grade solvents)
Procedure:
-
Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected to prevent side reactions. This can be achieved using various protecting groups such as tert-butyldimethylsilyl (TBDMS) or by forming an isopropylidene acetal.
-
Sulfamoylation: The protected adenosine is reacted with sulfamoyl chloride to introduce the sulfamoyl group at the 5'-hydroxyl position.
-
Coupling: The 5'-O-sulfamoyladenosine derivative is then coupled with a suitably protected L-aspartic acid derivative (e.g., N-Boc-L-aspartic acid tert-butyl ester) using a peptide coupling agent.
-
Deprotection: All protecting groups are removed under appropriate conditions to yield the final product, this compound.
-
Purification and Characterization: The crude product is purified, typically by high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Aspartyl-tRNA Synthetase Inhibition Assay
The inhibitory activity of this compound on aspartyl-tRNA synthetase can be determined using an aminoacylation assay. This assay measures the enzyme-catalyzed attachment of a radiolabeled amino acid to its cognate tRNA.
Materials and Reagents:
-
Recombinant human mitochondrial and cytosolic Aspartyl-tRNA Synthetase
-
Total human mitochondrial or cytosolic tRNA
-
[³H]-L-Aspartic acid
-
ATP
-
HEPES buffer
-
MgCl₂
-
KCl
-
DTT
-
This compound (at various concentrations)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, ATP, and [³H]-L-Aspartic acid.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control reaction with no inhibitor should also be prepared.
-
Enzyme and tRNA Addition: Initiate the reaction by adding the AspRS enzyme and the corresponding tRNA.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction proceeds in the linear range.
-
Quenching and Precipitation: Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in cold 5% TCA to precipitate the [³H]Asp-tRNA.
-
Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-L-Aspartic acid.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of aminoacylation for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Conclusion
This compound is a powerful and specific tool for the study of mitochondrial protein synthesis. Its high affinity for mitochondrial AspRS and significant selectivity over the cytosolic counterpart make it an invaluable reagent for dissecting the roles of mitochondrial translation in various cellular processes. The information and protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this intriguing molecule. As with any potent inhibitor, careful experimental design and data interpretation are crucial for advancing our understanding of its mechanism of action and potential applications.
References
- 1. PubChemLite - 5'-o-[n-(l-aspartyl)sulfamoyl]adenosine (C14H19N7O9S) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Asp-AMS (CAS Number 828288-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asp-AMS, with the CAS number 828288-98-8, is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS), demonstrating a pronounced selectivity for the mitochondrial isoform over its cytosolic and bacterial counterparts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the downstream cellular signaling pathways affected by its activity. The information is intended to support further research and development efforts involving this molecule.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 828288-98-8 | N/A |
| Full Chemical Name | 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine | N/A |
| Molecular Formula | C₁₄H₁₉N₇O₉S | N/A |
| Molecular Weight | 461.41 g/mol | N/A |
Mechanism of Action
This compound functions as a competitive inhibitor of aspartyl-tRNA synthetase (AspRS). It is an analogue of the natural reaction intermediate, aspartyl-adenylate. By binding to the active site of AspRS, this compound prevents the charging of tRNAAsp with aspartate, a critical step in protein synthesis.
The inhibitory effect of this compound is significantly more potent against the human mitochondrial aspartyl-tRNA synthetase (mt-AspRS) compared to the human cytosolic (cyt-AspRS) and bacterial forms of the enzyme.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through the determination of its inhibition constant (Ki). The following table summarizes the reported Ki values for this compound against different forms of aspartyl-tRNA synthetase.
| Enzyme Target | Ki Value | Fold-Increase in Potency (vs. cyt-AspRS) | Reference |
| Human mitochondrial AspRS (mt-AspRS) | 10 nM | 30x | [1] |
| Human cytosolic AspRS (cyt-AspRS) | 300 nM | 1x | [1] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives, including this compound, can be achieved through solid-phase synthesis. This methodology offers a reliable and efficient route to produce these compounds.
Workflow for Solid-Phase Synthesis of this compound:
Solid-phase synthesis workflow for this compound.
A detailed protocol for a similar class of compounds involves the use of a Rink amide polystyrene solid support with an appropriately protected ribo-purine starting material.[2] The synthesis proceeds through a series of coupling and deprotection steps to build the final molecule on the solid support, followed by cleavage and final purification.
Determination of Inhibitory Potency (Ki)
The inhibition constants (Ki) for this compound are determined through enzyme kinetic studies. A common method employed for studying the binding of inhibitors to their target enzymes is Isothermal Titration Calorimetry (ITC).
Experimental Workflow for Ki Determination using ITC:
Workflow for Ki determination using ITC.
In a typical ITC experiment, a solution of the enzyme (e.g., human mitochondrial aspartyl-tRNA synthetase) is placed in the sample cell, and the inhibitor (this compound) is titrated into the cell in small aliquots. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Ka), which can be used to calculate the inhibition constant (Ki), as well as the enthalpy (ΔH) and entropy (ΔS) of binding.[1]
Analytical Methods
The characterization and quantification of this compound and related compounds can be performed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the purification and purity assessment of this compound. A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium (B1175870) formate) would be appropriate for separating this compound from starting materials and byproducts.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. When coupled with HPLC (LC-MS), it can provide both separation and identification of the compound in complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is essential for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
Signaling Pathways and Cellular Consequences
The primary molecular event initiated by this compound is the inhibition of mitochondrial protein synthesis due to the lack of charged tRNAAsp. This disruption of mitochondrial translation has significant downstream consequences for cellular homeostasis, primarily through the activation of cellular stress responses.
Signaling Pathway Activated by mt-AspRS Inhibition:
Integrated Stress Response activation by mt-AspRS inhibition.
Inhibition of mitochondrial aspartyl-tRNA synthetase leads to an accumulation of uncharged tRNAAsp within the mitochondria. This accumulation is a signal of mitochondrial stress that can activate the Integrated Stress Response (ISR).[3][4] The ISR is a key signaling network that allows cells to adapt to various stress conditions. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by kinases such as GCN2. Phosphorylated eIF2α leads to a global reduction in protein synthesis but selectively promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, oxidative stress resistance, and apoptosis, in an attempt to restore cellular homeostasis.
Conclusion
This compound is a valuable research tool for studying the role of mitochondrial protein synthesis in cellular physiology and disease. Its high potency and selectivity for mitochondrial AspRS make it a precise probe for dissecting the consequences of mitochondrial translational stress. This guide provides a foundational understanding of this compound, which should facilitate its application in diverse research settings, from basic science to drug discovery. Further investigations into its in vivo efficacy and pharmacokinetic properties are warranted to explore its full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Solid-Phase Synthesis of 5 '-O- N-(Acyl)sulfamoyl adenosine Derivatives [research.chalmers.se]
- 3. Distinct mitochondrial defects trigger the integrated stress response depending on the metabolic state of the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Asp-AMS Analogue of Aspartyl-Adenylate: A Technical Guide to its Core Aspects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Asp-AMS, a potent analogue of aspartyl-adenylate. This compound, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, serves as a powerful inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein biosynthesis. This document outlines its mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to its study and application in drug discovery.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis, the attachment of an amino acid to its cognate transfer RNA (tRNA). This two-step reaction involves the initial activation of the amino acid with ATP to form a high-energy aminoacyl-adenylate intermediate, which then reacts with the tRNA. Aspartyl-tRNA synthetase (AspRS) is responsible for the specific attachment of aspartic acid to its tRNA.
This compound is a non-hydrolyzable analogue of the natural aspartyl-adenylate intermediate. By mimicking this intermediate, this compound binds tightly to the active site of AspRS, acting as a competitive inhibitor and effectively blocking the aminoacylation process. Its stability and potent inhibitory activity, particularly against mitochondrial and bacterial forms of AspRS, make it a valuable tool for studying the enzyme's function and a promising lead compound for the development of novel antimicrobial and therapeutic agents.
Mechanism of Action
This compound functions as a competitive inhibitor of AspRS with respect to both ATP and aspartic acid. It occupies the active site of the enzyme, preventing the binding of the natural substrates and the formation of the aspartyl-adenylate intermediate. This inhibition halts the aminoacylation of tRNAAsp, thereby disrupting protein synthesis. The sulfamoyl group in this compound forms a stable linkage that is resistant to hydrolysis, leading to a prolonged inhibitory effect.
The potency of this compound varies between different forms of AspRS, showing significantly higher affinity for mitochondrial and bacterial enzymes compared to their cytosolic counterparts in eukaryotes. This selectivity presents opportunities for the development of targeted therapies with reduced off-target effects.
Quantitative Inhibition Data
The inhibitory potency of this compound against various AspRS enzymes is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Enzyme Source | Enzyme Type | Ki (nM) | Reference |
| Human | Mitochondrial AspRS | 10 | [1] |
| Human | Cytosolic AspRS | 300 | [1] |
| Bovine | Cytosolic AspRS | 300 | [1] |
| Escherichia coli | AspRS | 15 | [2] |
| Pseudomonas aeruginosa | AspRS | - | [1] |
Experimental Protocols
Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)
This protocol is a plausible synthetic route based on general methods for the synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives.
Step 1: Synthesis of 5'-O-sulfamoyladenosine
-
To a solution of adenosine (B11128) in a suitable aprotic solvent (e.g., pyridine), add sulfamoyl chloride at 0°C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 5'-O-sulfamoyladenosine.
Step 2: Protection of Aspartic Acid
-
Protect the side-chain carboxylic acid and the amino group of L-aspartic acid. The β-carboxyl group can be protected as a benzyl (B1604629) ester, and the α-amino group can be protected with a Boc (tert-butyloxycarbonyl) group.
Step 3: Coupling of Protected Aspartic Acid and 5'-O-sulfamoyladenosine
-
Activate the α-carboxyl group of the protected aspartic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Add the 5'-O-sulfamoyladenosine to the activated aspartic acid derivative in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).
-
After completion, filter the reaction mixture and purify the protected this compound conjugate by column chromatography.
Step 4: Deprotection
-
Remove the protecting groups from the aspartic acid moiety. The Boc group can be removed by treatment with trifluoroacetic acid (TFA), and the benzyl ester can be cleaved by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).
-
Purify the final product, 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound), by preparative HPLC.
-
Characterize the final compound by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Aspartyl-tRNA Synthetase Inhibition Assay
This protocol describes a typical radioactivity-based filter-binding assay to determine the inhibitory activity of this compound on AspRS.
Materials:
-
Purified AspRS enzyme
-
This compound
-
L-[14C]-Aspartic acid
-
ATP
-
tRNAAsp
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 30 mM KCl, 2 mM DTT)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme and L-[14C]-Aspartic acid in the reaction buffer. Include varying concentrations of this compound to be tested.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the AspRS enzyme and L-[14C]-Aspartic acid.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate the mixture on ice for at least 30 minutes to precipitate the tRNA.
-
Filter the reaction mixture through a glass fiber filter under vacuum. The precipitated [14C]-Asp-tRNAAsp will be retained on the filter.
-
Wash the filters three times with cold 5% TCA to remove any unincorporated L-[14C]-Aspartic acid.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation, if the Michaelis-Menten constant (Km) of the substrate is known.
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Aminoacyl-tRNA synthesis pathway and inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
References
Unveiling the Inhibitory Mechanism of Asp-AMS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory effects of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent analogue of aspartyl-adenylate. This compound serves as a powerful tool for studying and targeting aspartyl-tRNA synthetases (AspRS), enzymes crucial for protein biosynthesis. This document outlines the core inhibitory mechanisms, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action: Competitive Inhibition of Aspartyl-tRNA Synthetase
This compound functions as a strong competitive inhibitor of aspartyl-tRNA synthetase (AspRS).[1] As an analogue of the natural reaction intermediate, aspartyl-adenylate, this compound binds to the active site of AspRS, preventing the binding of its natural substrates, aspartic acid and ATP. This inhibition disrupts the crucial first step of protein synthesis: the aminoacylation of transfer RNA (tRNA). Specifically, it blocks the formation of aspartyl-tRNAAsp, leading to a depletion of this essential building block for protein translation.
The inhibitory potency of this compound is particularly pronounced against mitochondrial AspRS, exhibiting Ki values in the nanomolar range.[1] This makes it a significantly more potent inhibitor of the mitochondrial enzyme compared to its cytosolic counterpart and bacterial AspRS enzymes.[1]
Quantitative Inhibitory Data
The efficacy of this compound has been quantified against various AspRS enzymes. The following tables summarize the key inhibitory constants (Ki) and comparative potencies.
| Target Enzyme | Organism/Compartment | Ki Value (nM) | Reference |
| Aspartyl-tRNA Synthetase (AspRS) | E. coli | 15 | [2] |
| Mitochondrial AspRS (mt-AspRS) | Human | 10 | [3] |
| Cytosolic AspRS (cyt-AspRS) | Human/Bovine | 300 | [3] |
Comparative Potency of this compound
| Inhibitor | Target Enzyme | Fold Difference in Potency | Reference |
| This compound vs. Aspartol-AMP | Human Mitochondrial AspRS | 500-fold stronger | [3] |
| This compound vs. Aspartol-AMP | Human/Bovine Cytosolic AspRS | 35-fold stronger | [3] |
Signaling Pathway: Induction of the Integrated Stress Response
Inhibition of AspRS by this compound mimics amino acid starvation, which triggers a cellular stress response pathway known as the Integrated Stress Response (ISR). The central event in this pathway is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
The key kinase responsible for phosphorylating eIF2α in response to amino acid deprivation is the General Control Nonderepressible 2 (GCN2) kinase. Upon sensing the accumulation of uncharged tRNA resulting from AspRS inhibition, GCN2 becomes activated and phosphorylates eIF2α at Serine 51. This phosphorylation event converts eIF2 from a guanine (B1146940) nucleotide exchange factor activator to an inhibitor, leading to a global reduction in protein synthesis. This allows the cell to conserve resources and initiate transcriptional programs to respond to the stress.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound.
Experimental Workflow
The overall workflow for characterizing the inhibitory effects of this compound involves several key stages, from protein preparation to cellular response analysis.
Recombinant Aspartyl-tRNA Synthetase (AspRS) Expression and Purification
Objective: To obtain highly pure and active AspRS for use in biochemical assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an AspRS expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Dialysis Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol.
-
Ni-NTA affinity chromatography column.
Protocol:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer.
-
Elute the His-tagged AspRS with Elution Buffer.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Verify purity by SDS-PAGE.
In Vitro Transcription of tRNAAsp
Objective: To produce tRNAAsp for use in the aminoacylation assay.
Materials:
-
Linearized DNA template containing the T7 promoter followed by the tRNAAsp gene.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (rNTPs).
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 5 mM DTT, 1 mM spermidine).
-
DNase I.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol (B145695) and 3 M sodium acetate.
Protocol:
-
Set up the transcription reaction containing the DNA template, rNTPs, T7 RNA polymerase, and Transcription Buffer.
-
Incubate at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed tRNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the tRNA pellet in nuclease-free water.
-
Quantify the tRNA concentration by measuring absorbance at 260 nm.
-
Verify the integrity of the transcribed tRNA by denaturing PAGE.
Aminoacylation Inhibition Assay (Ki Determination)
Objective: To determine the inhibitory constant (Ki) of this compound for AspRS.
Materials:
-
Purified AspRS.
-
In vitro transcribed tRNAAsp.
-
L-[³H]-Aspartic acid.
-
ATP and MgCl₂.
-
This compound at various concentrations.
-
Reaction Buffer: 50 mM HEPES-KOH pH 7.6, 30 mM KCl, 10 mM MgCl₂, 2 mM ATP, 0.1 mg/ml BSA.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation cocktail.
Protocol:
-
Prepare a reaction mixture containing Reaction Buffer, a fixed concentration of L-[³H]-Aspartic acid, and varying concentrations of this compound.
-
Add a fixed concentration of purified AspRS to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of in vitro transcribed tRNAAsp.
-
At various time points, quench aliquots of the reaction by spotting them onto glass fiber filters soaked in cold 10% TCA.
-
Wash the filters three times with cold 5% TCA and once with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Determine the initial reaction velocities at each this compound concentration.
-
Calculate the Ki value by fitting the data to the appropriate competitive inhibition model using graphing software.
Thermal Shift Assay (TSA)
Objective: To confirm the binding of this compound to AspRS by measuring the change in protein melting temperature (Tm).
Materials:
-
Purified AspRS.
-
This compound.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Real-time PCR instrument with a melt curve analysis module.
-
96-well PCR plates.
Protocol:
-
Prepare a master mix containing the purified AspRS and SYPRO Orange dye (final concentration 5x) in Assay Buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with fluorescence readings at each temperature increment.
-
Analyze the data to determine the Tm for each condition. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.
Western Blot Analysis of eIF2α Phosphorylation
Objective: To detect the phosphorylation of eIF2α in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293).
-
This compound.
-
Cell lysis buffer (RIPA buffer) with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time course.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total eIF2α to confirm equal loading.
This comprehensive guide provides the foundational knowledge and detailed protocols for investigating the inhibitory effects of this compound. By understanding its mechanism of action and employing these experimental approaches, researchers can further elucidate the role of AspRS in cellular processes and explore its potential as a therapeutic target.
References
Preliminary Research on Asp-AMS Applications: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Asp-AMS, a potent inhibitor of aspartyl-tRNA synthetase (AspRS), and its potential applications in research and drug development. The document covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.
Introduction to this compound
This compound, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a structural analogue of the natural reaction intermediate L-aspartyl adenylate. It acts as a strong competitive inhibitor of aspartyl-tRNA synthetase (AspRS), an essential enzyme in protein biosynthesis responsible for attaching aspartic acid to its cognate tRNA. By mimicking the transition state of the aminoacylation reaction, this compound binds tightly to the active site of AspRS, thereby blocking its function. This inhibition can have profound effects on both bacterial and eukaryotic cells, making this compound a valuable tool for studying cellular metabolism and a potential lead compound for the development of novel therapeutics.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against various AspRS enzymes. The inhibition constant (Ki) values highlight its differential activity against bacterial, human mitochondrial, and human cytosolic forms of the enzyme.
| Enzyme | Organism/Compartment | Inhibition Constant (Ki) |
| Aspartyl-tRNA Synthetase (AspRS) | Escherichia coli | 15 nM |
| Aspartyl-tRNA Synthetase (mt-AspRS) | Human Mitochondria | 10 nM |
| Aspartyl-tRNA Synthetase (cyt-AspRS) | Human/Bovine Cytosol | 300 nM |
Note: Lower Ki values indicate stronger inhibition.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of this compound: the aminoacyl-tRNA synthetase (aaRS) activity assay.
Aminoacyl-tRNA Synthetase (aaRS) Activity Assay (TCA Precipitation Method)
This assay measures the amount of radiolabeled amino acid attached to its cognate tRNA, providing a direct measure of the enzyme's activity.
Materials:
-
Purified AspRS enzyme
-
This compound (or other inhibitor) at various concentrations
-
[3H]-L-Aspartic acid (radiolabeled substrate)
-
Unlabeled L-Aspartic acid
-
ATP (Adenosine triphosphate)
-
Total tRNA mixture (containing tRNAAsp)
-
Reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
10% Trichloroacetic acid (TCA), ice-cold
-
5% Trichloroacetic acid (TCA), ice-cold
-
Ethanol (B145695) (95%)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and [3H]-L-Aspartic acid.
-
Add the desired concentration of this compound to the reaction mixture. For control experiments (no inhibition), add the solvent used to dissolve this compound (e.g., DMSO).
-
Add the total tRNA to the mixture.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified AspRS enzyme to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.
-
-
Precipitation and Washing:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled amino acid.
-
Incubate the mixture on ice for at least 30 minutes to ensure complete precipitation.
-
Collect the precipitate by filtering the mixture through a glass fiber filter under vacuum.
-
Wash the filters three times with ice-cold 5% TCA to remove any unincorporated [3H]-L-Aspartic acid.
-
Wash the filters once with 95% ethanol to dry the filters.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [3H]-L-Aspartyl-tRNA formed.
-
-
Data Analysis:
-
Plot the enzyme activity (CPM) against the concentration of the inhibitor (this compound).
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Signaling Pathway and Visualization
The inhibition of AspRS by this compound leads to an accumulation of uncharged tRNAAsp, which is a key signal for amino acid starvation in the cell. This triggers a signaling cascade known as the Amino Acid Starvation Response.
Caption: Amino Acid Starvation Response pathway induced by this compound.
Conclusion and Future Directions
This compound is a powerful and specific inhibitor of aspartyl-tRNA synthetase. Its high potency, particularly against bacterial and mitochondrial AspRS, makes it a valuable molecular probe for studying the roles of these enzymes in cellular physiology and disease. The differential inhibition between the mitochondrial/bacterial and cytosolic enzymes suggests a potential therapeutic window for the development of novel antibiotics or anticancer agents.
Future research could focus on:
-
Expanding the inhibitory profile: Testing this compound against a wider range of pathogenic bacteria to identify potential antimicrobial applications.
-
Structural studies: Co-crystallization of this compound with different AspRS enzymes to understand the structural basis for its inhibitory potency and selectivity.
-
In vivo studies: Evaluating the efficacy and toxicity of this compound in cellular and animal models of bacterial infections or diseases associated with mitochondrial dysfunction.
-
Lead optimization: Using the structure of this compound as a scaffold for the design and synthesis of new inhibitors with improved pharmacological properties.
The continued investigation of this compound and similar compounds holds significant promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies.
Methodological & Application
Application Notes and Protocols for Asp-AMS Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-tRNA synthetase (AspRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of aspartic acid to its cognate tRNA (tRNAAsp). This aminoacylation reaction is a vital step in ensuring the fidelity of translation. The inhibition of AspRS has emerged as a promising strategy for the development of novel antimicrobial and therapeutic agents. 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) is a potent and specific inhibitor of AspRS, acting as a stable analog of the reaction intermediate aspartyl-adenylate.[1][2] These application notes provide a detailed experimental protocol for conducting enzyme inhibition assays using this compound against AspRS, along with guidelines for data presentation and visualization of the underlying biochemical processes.
Principle of the Assay
The activity of AspRS is determined by measuring the amount of a radiolabeled amino acid, in this case, [3H] or [14C]-aspartic acid, that is covalently attached to its tRNAAsp substrate. The resulting radiolabeled Asp-tRNAAsp is separated from the free, unincorporated radiolabeled aspartic acid using a filter-binding assay. The amount of radioactivity retained on the filter is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the determination of inhibitory constants such as the IC50 and Ki.
Quantitative Data Summary
The inhibitory potency of this compound and a related analog, L-aspartol-adenylate (Aspartol-AMP), has been evaluated against various AspRS orthologs. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Enzyme Source | Enzyme Type | Ki Value | Reference |
| This compound | Human | Mitochondrial (mt-AspRS) | 10 nM | [1] |
| This compound | Human | Cytosolic (cyt-AspRS) | 300 nM | [1] |
| This compound | Bovine | Cytosolic (cyt-AspRS) | 300 nM | [1] |
| This compound | E. coli | Bacterial | 15 nM | [2] |
| Aspartol-AMP | Human | Mitochondrial (mt-AspRS) | 4-27 µM | [1] |
| Aspartol-AMP | Human | Cytosolic (cyt-AspRS) | 4-27 µM | [1] |
| Aspartol-AMP | Bovine | Cytosolic (cyt-AspRS) | 4-27 µM | [1] |
| Aspartol-AMP | P. aeruginosa | Bacterial (ND-AspRS on tRNAAsp) | 41 µM | [3] |
| Aspartol-AMP | P. aeruginosa | Bacterial (ND-AspRS on tRNAAsn) | 215 µM | [3] |
Experimental Protocols
This section provides a detailed methodology for performing an this compound enzyme inhibition assay.
Materials and Reagents
-
Enzyme: Purified Aspartyl-tRNA Synthetase (AspRS)
-
Substrates:
-
L-[3H]-Aspartic acid or L-[14C]-Aspartic acid
-
ATP (Adenosine 5'-triphosphate)
-
In vitro transcribed or purified tRNAAsp
-
-
Inhibitor: 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)
-
Assay Buffer: 100 mM Na-HEPES (pH 7.5), 30 mM KCl, 12 mM MgCl₂, 2 mM ATP, 0.1 mg/mL BSA.[1]
-
Quenching and Wash Solution: 5% (w/v) Trichloroacetic Acid (TCA), chilled.[1]
-
Filter Membranes: Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation Cocktail
-
Equipment:
-
Liquid scintillation counter
-
Vacuum filtration manifold
-
Incubator or water bath set to 37°C
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Enzyme and Substrate Preparation
-
AspRS Purification: Purify recombinant AspRS using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.
-
tRNAAsp Preparation: Prepare tRNAAsp by in vitro transcription from a DNA template containing the tRNAAsp gene under the control of a T7 promoter. Purify the transcribed tRNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution.[4][5] To ensure proper folding, heat the purified tRNA at 85°C for 2 minutes and then allow it to cool slowly to room temperature in a buffer containing 10 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.[6]
-
Radiolabeled Aspartic Acid: Obtain commercially available L-[3H]-Aspartic acid or L-[14C]-Aspartic acid with a known specific activity.
Aspartyl-tRNA Synthetase Inhibition Assay Protocol
-
Reaction Setup: Prepare the reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction mixture contains:
-
Pre-incubation (optional): If investigating time-dependent inhibition, pre-incubate the enzyme with the inhibitor for a specific period before adding the substrates. For standard competitive inhibition assays, this step is not typically required.
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding the AspRS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments. A typical incubation time is 10 minutes.
-
Quenching the Reaction: Stop the reaction by adding an equal volume (50 µL) of ice-cold 10% TCA to each tube.
-
Precipitation: Incubate the tubes on ice for at least 15 minutes to allow for the precipitation of the charged tRNA.
-
Filter Binding:
-
Pre-soak the glass fiber filters in 5% TCA.
-
Assemble the vacuum filtration manifold with the pre-soaked filters.
-
Apply the quenched reaction mixture to the filters under vacuum.
-
Wash each filter three times with 3 mL of cold 5% TCA to remove any unincorporated radiolabeled aspartic acid.[1]
-
-
Scintillation Counting:
-
Dry the filters completely under a heat lamp or in an oven.
-
Place each dried filter in a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average CPM for the control (no inhibitor) and for each inhibitor concentration.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (CPMinhibitor / CPMcontrol))
-
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determine Ki: For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + ([S] / Km)) where [S] is the concentration of the substrate (aspartic acid) and Km is the Michaelis constant of the enzyme for that substrate. The Km should be determined in separate kinetic experiments by varying the substrate concentration.
Visualizations
Signaling Pathway: Aminoacylation and its Inhibition
Caption: Mechanism of AspRS-catalyzed aminoacylation and its competitive inhibition by this compound.
Experimental Workflow
Caption: Workflow for the this compound enzyme inhibition assay using a filter-binding method.
References
Applications of Aspartate Analogs and Accelerator Mass Spectrometry in Advancing Metabolic Research
For Immediate Release
[City, State] – [Date] – Groundbreaking advancements in metabolic research are being driven by the dual application of targeted enzyme inhibition and ultra-sensitive analytical techniques. This document provides detailed application notes and protocols on the use of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase, and Accelerator Mass Spectrometry (AMS), a powerful tool for tracing metabolic pathways. These methodologies offer researchers in academia and the pharmaceutical industry novel ways to investigate cellular metabolism and accelerate drug development.
Section 1: this compound as a Specific Inhibitor of Aspartyl-tRNA Synthetase in Metabolic Research
This compound is a synthetic analog of aspartyl-adenylate that acts as a strong competitive inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein biosynthesis.[1][2][3] Its high affinity and specificity, particularly for mitochondrial AspRS, make it an invaluable tool for studying the roles of this enzyme in various metabolic contexts.[1][2]
Applications of this compound:
-
Elucidating the Role of Mitochondrial Protein Synthesis: By specifically inhibiting mitochondrial AspRS, this compound can be used to investigate the consequences of impaired mitochondrial translation on cellular metabolism, signaling, and viability.
-
Antimicrobial and Antiparasitic Drug Discovery: this compound shows differential inhibitory activity against bacterial and human AspRSs, making it a lead compound for the development of novel antibiotics.[1][3][4] Its effectiveness against the AspRS of pathogens like Plasmodium falciparum also highlights its potential as an antimalarial agent.[4]
-
Cancer Metabolism Research: Given the importance of mitochondrial metabolism in cancer cell proliferation, this compound can be employed to study the reliance of cancer cells on mitochondrial protein synthesis and to identify potential therapeutic vulnerabilities.
Quantitative Data: Inhibitory Activity of this compound
| Enzyme Source | Inhibitor | Ki (nM) |
| Human mitochondrial AspRS | This compound | 10 |
| Human cytosolic AspRS | This compound | 300 |
| Bovine cytosolic AspRS | This compound | 300 |
| E. coli AspRS | This compound | (strong inhibitor, nanomolar range) |
| P. aeruginosa AspRS | This compound | (strong inhibitor, nanomolar range) |
Data compiled from multiple sources.[1][2][3]
Experimental Protocol: In Vitro Inhibition of AspRS Activity
Objective: To determine the inhibitory effect of this compound on the aminoacylation activity of AspRS.
Materials:
-
Purified AspRS (e.g., human mitochondrial or bacterial)
-
This compound
-
L-aspartic acid
-
ATP
-
tRNAAsp
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Radiolabeled L-[14C]aspartic acid
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and varying concentrations of this compound.
-
Add the purified AspRS enzyme to the reaction mixture and incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the aminoacylation reaction by adding L-[14C]aspartic acid and tRNAAsp.
-
Incubate the reaction for a time course (e.g., 0, 5, 10, 15 minutes).
-
Stop the reaction by precipitating the tRNA with cold TCA.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled aspartic acid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [14C]Asp-tRNAAsp formed over time for each concentration of this compound to determine the reaction rates.
-
Calculate the Ki value by analyzing the inhibition data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
Signaling Pathway: Inhibition of Protein Synthesis by this compound
Caption: this compound preferentially inhibits mitochondrial AspRS, disrupting protein synthesis.
Section 2: Accelerator Mass Spectrometry (AMS) for Ultrasensitive Metabolic Research
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting isotopes, such as 14C, at attomolar concentrations.[5] This allows for the use of microdoses of radiolabeled compounds in human and animal studies, significantly enhancing the safety and feasibility of metabolic tracer experiments.[6][7]
Applications of AMS in Metabolic Research:
-
Pharmacokinetics and Drug Metabolism: AMS is widely used in drug development to study absorption, distribution, metabolism, and excretion (ADME) of 14C-labeled drug candidates at physiologically relevant doses.[6][8]
-
Nutrient Metabolism: The metabolism of essential nutrients, such as vitamins and amino acids, can be traced with high precision using AMS, providing insights into their bioavailability and metabolic fate.
-
Cellular Metabolism and Pathway Analysis: By using 14C-labeled precursors like glucose or amino acids, AMS can quantify the flux through specific metabolic pathways and the biosynthesis of macromolecules.[9]
Experimental Workflow: 14C Tracer Study of Aspartate Metabolism using AMS
Caption: General workflow for a 14C tracer study using AMS.
Experimental Protocol: Tracing [U-14C]Aspartate Metabolism in Cell Culture using HPLC-AMS
Objective: To quantify the incorporation of aspartate into downstream metabolites in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[U-14C]Aspartate
-
Methanol, chloroform (B151607), water for metabolite extraction
-
HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Graphitization system
-
Accelerator Mass Spectrometer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing a low, physiologically relevant concentration of [U-14C]aspartate. Incubate for various time points.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.
-
Collect the aqueous phase containing the polar metabolites.
-
-
HPLC Separation:
-
Inject the extracted metabolites onto an HPLC system.
-
Run a gradient to separate the metabolites of interest (e.g., other amino acids, TCA cycle intermediates, nucleotides).
-
Collect fractions at regular intervals using a fraction collector.
-
-
Sample Preparation for AMS:
-
Dry down each collected fraction.
-
Convert the carbon in each fraction to CO2 through combustion.
-
Reduce the CO2 to graphite in the presence of a catalyst.
-
-
AMS Analysis:
-
Load the graphite samples into the AMS instrument.
-
Measure the 14C/12C ratio for each sample.
-
-
Data Analysis:
-
Calculate the amount of 14C in each metabolite fraction.
-
Normalize the data to the total amount of carbon in each fraction.
-
Determine the kinetics of [U-14C]aspartate incorporation into its metabolic products.
-
Aspartate Metabolism Pathway
Caption: Overview of major metabolic pathways involving aspartate.
Conclusion
The combined use of specific inhibitors like this compound and ultra-sensitive analytical techniques such as Accelerator Mass Spectrometry provides a powerful toolkit for modern metabolic research. These approaches enable detailed investigation of metabolic pathways, the identification of novel drug targets, and a deeper understanding of the metabolic basis of disease. The protocols and data presented herein serve as a guide for researchers and drug development professionals to leverage these advanced methodologies in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [dcchemicals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Accelerator mass spectrometry-enabled studies: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proof of Concept: First Pediatric [14C]microtracer Study to Create Metabolite Profiles of Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaron.com [pharmaron.com]
- 9. Quantitative metabolism using AMS: Choosing a labeled precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asp-AMS as a Tool for Studying Mitochondrial Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial diseases are a group of debilitating and often life-threatening genetic disorders caused by dysfunction of mitochondria, the powerhouses of the cell. Research into the pathogenesis of these diseases and the development of effective therapies heavily rely on robust in vitro and in vivo models that accurately recapitulate the key aspects of mitochondrial dysfunction. One powerful approach to model these diseases is the specific inhibition of mitochondrial protein synthesis. Asp-AMS (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine) has emerged as a potent and selective tool for this purpose.
This compound is an analogue of aspartyl-adenylate and acts as a strong competitive inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS). This enzyme is crucial for charging mitochondrial transfer RNA (tRNA) with aspartate, a critical step in the translation of the 13 essential protein subunits of the electron transport chain (ETC) encoded by the mitochondrial DNA (mtDNA). By selectively inhibiting mt-AspRS, this compound effectively halts mitochondrial protein synthesis, leading to a cascade of events that mimic the cellular pathology of many mitochondrial diseases. This makes this compound an invaluable tool for studying the molecular consequences of impaired mitochondrial translation, investigating compensatory cellular mechanisms, and for screening potential therapeutic compounds.
Mechanism of Action of this compound
dot
Caption: Mechanism of this compound action in inhibiting mitochondrial protein synthesis.
Quantitative Data
The efficacy of this compound as a selective inhibitor of mitochondrial protein synthesis is highlighted by its potent inhibition constant (Ki) for the mitochondrial enzyme compared to its cytosolic counterpart.
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Ki) | Reference |
| This compound | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | ~10 nM | [1] |
| This compound | Cytosolic Aspartyl-tRNA Synthetase (cyt-AspRS) | Human, Bovine | ~300 nM | [1] |
| Aspartol-AMP | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | 4-27 µM | [1] |
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells using this compound
This protocol describes a general procedure for treating cultured mammalian cells with this compound to inhibit mitochondrial protein synthesis and induce a phenotype characteristic of mitochondrial disease.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, primary fibroblasts)
-
Complete cell culture medium
-
This compound (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow for 24 hours. The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A concentration range of 1 µM to 50 µM can be a starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate the cells for a desired period. The incubation time can range from a few hours to several days (e.g., 24, 48, 72 hours) depending on the specific research question and the cell type.
-
Assessment of Mitochondrial Dysfunction: Following incubation, cells can be harvested and analyzed using various assays as described in the subsequent protocols.
dot
Caption: Experimental workflow for using this compound to study mitochondrial dysfunction.
Protocol 2: Measurement of Mitochondrial Protein Synthesis
This protocol utilizes a non-radioactive method, puromycin (B1679871) labeling, in combination with cytosolic translation inhibition to specifically measure mitochondrial protein synthesis.
Materials:
-
This compound treated and control cells (from Protocol 1)
-
Puromycin dihydrochloride
-
Emetine (B1671215) or Cycloheximide (cytosolic translation inhibitors)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Inhibit Cytosolic Translation: Pre-treat the cells with a cytosolic translation inhibitor (e.g., 100 µg/mL emetine or cycloheximide) for 30-60 minutes. This step is crucial to ensure that puromycin is primarily incorporated by mitoribosomes.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with an anti-puromycin primary antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative rate of mitochondrial protein synthesis in this compound treated cells compared to control cells.
Protocol 3: Analysis of Mitochondrial Respiration
This protocol describes the measurement of oxygen consumption rate (OCR) using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to assess the impact of this compound on mitochondrial respiration.
Materials:
-
This compound treated and control cells (from Protocol 1)
-
Extracellular flux analyzer and associated cell culture plates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in the extracellular flux analyzer cell culture plate at an optimized density.
-
This compound Treatment: Treat the cells with this compound as described in Protocol 1.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a CO2-free incubator for 1 hour.
-
OCR Measurement: Place the cell culture plate into the extracellular flux analyzer and follow the manufacturer's instructions for calibration and measurement.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound treated and control cells.
Protocol 4: Assessment of Mitochondrial Protein Levels and Morphology
This protocol outlines the use of Western blotting and fluorescence microscopy to examine the levels of specific mitochondrial proteins and changes in mitochondrial morphology following this compound treatment.
A. Western Blot Analysis
Materials:
-
This compound treated and control cells (from Protocol 1)
-
Lysis buffer
-
Primary antibodies against specific mitochondrial proteins (e.g., subunits of ETC complexes encoded by mtDNA like MT-CO1, and nuclear-encoded proteins like SDHA as a loading control)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described previously.
-
Western Blotting: Perform Western blotting as described in Protocol 2, using primary antibodies specific for mitochondrial proteins.
-
Data Analysis: Quantify the band intensities to determine the relative levels of specific mitochondrial proteins in this compound treated cells compared to controls.
B. Fluorescence Microscopy
Materials:
-
This compound treated and control cells grown on coverslips or imaging dishes
-
Mitochondrial staining dye (e.g., MitoTracker Red CMXRos)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Mitochondrial Staining: Incubate live cells with a mitochondrial staining dye according to the manufacturer's instructions (e.g., 100-200 nM MitoTracker Red CMXRos for 15-30 minutes).
-
Fixation and Mounting: Wash the cells with PBS, fix them with paraformaldehyde, and then mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images of the mitochondrial network using a fluorescence microscope.
-
Morphological Analysis: Analyze the images to assess changes in mitochondrial morphology, such as fragmentation, elongation, or changes in network connectivity, in this compound treated cells compared to controls.
Application in Drug Discovery
The use of this compound to create a cellular model of mitochondrial dysfunction provides a valuable platform for drug discovery efforts aimed at treating mitochondrial diseases. This model can be employed in high-throughput screening (HTS) campaigns to identify small molecules that can rescue or ameliorate the detrimental effects of impaired mitochondrial protein synthesis.
dot
Caption: Drug discovery workflow using an this compound-based cellular model.
Conclusion
This compound is a powerful and specific pharmacological tool for inducing mitochondrial dysfunction by inhibiting mitochondrial protein synthesis. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to create robust cellular models of mitochondrial disease. These models are instrumental for dissecting the complex pathophysiology of these disorders and for the discovery and development of novel therapeutic interventions. The ability to induce a controlled and reproducible mitochondrial defect makes this compound an indispensable asset for advancing our understanding and treatment of mitochondrial diseases.
References
Application Notes and Protocols for In Vitro Studies Using Asp-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-adenosine monophosphate synthetase (Asp-AMS) is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS), an essential enzyme in protein synthesis. As an analog of the aspartyl-adenylate intermediate, this compound acts as a strong competitive inhibitor, particularly targeting mitochondrial AspRS.[1][2] This makes it a valuable tool for in vitro studies aimed at understanding the role of mitochondrial protein synthesis in various cellular processes and for the development of novel therapeutics targeting this pathway.
These application notes provide an overview of the in vitro applications of this compound, detailed experimental protocols for key assays, and a summary of relevant quantitative data to facilitate the design and execution of experiments.
Applications
-
Inhibition of Mitochondrial Protein Synthesis: this compound's primary application is the specific inhibition of mitochondrial aspartyl-tRNA synthetase, which is a crucial component of the mitochondrial protein synthesis machinery.[3][4] This allows researchers to study the downstream effects of impaired mitochondrial translation on cellular function, including metabolism, apoptosis, and cell proliferation.
-
Enzyme Kinetics and Inhibition Assays: this compound serves as a reference inhibitor in assays designed to screen for and characterize new inhibitors of both bacterial and human AspRS.[1][2] Its high affinity and known mechanism of action make it an ideal positive control.
-
Protein Solubility and Stability Studies: this compound has been shown to enhance the solubility and stability of recombinant mitochondrial AspRS, facilitating its purification and structural analysis.[5]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a related compound against various AspRS enzymes, providing a basis for experimental design and data comparison.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |
| This compound | Human mitochondrial AspRS | 10 nM | [2] |
| This compound | Human cytosolic AspRS | 300 nM | [2] |
| This compound | Bovine cytosolic AspRS | 300 nM | [2] |
| This compound | E. coli AspRS | Nanomolar range | [1] |
| This compound | P. aeruginosa AspRS | Nanomolar range | [1] |
| Aspartol-AMP | Human mitochondrial AspRS | 4-27 µM | [2] |
| Aspartol-AMP | Mammalian cytosolic AspRS | 4-27 µM | [2] |
Experimental Protocols
In Vitro Aminoacylation Assay for AspRS Inhibition
This protocol describes a method to measure the inhibitory activity of this compound on AspRS by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified AspRS enzyme (e.g., human mitochondrial or bacterial)
-
This compound
-
L-[14C]-Aspartic acid
-
Total tRNA mixture containing tRNAAsp
-
ATP
-
HEPES-NaOH buffer (pH 7.6)
-
KCl
-
MgCl2
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Whatman 3MM filter discs
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the aminoacylation reaction in a microcentrifuge tube. For a typical 50 µL reaction, the final concentrations should be:
-
100 mM HEPES-NaOH (pH 7.6)
-
30 mM KCl
-
10 mM MgCl2
-
1 mM DTT
-
2 mM ATP
-
0.1 mg/mL BSA
-
10 µM L-[14C]-Aspartic acid (specific activity adjusted as needed)
-
1.5 mg/mL total tRNA
-
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.
-
Assay Setup:
-
Add the desired volume of the this compound dilution or vehicle control (for 100% activity) to individual reaction tubes.
-
Add the reaction master mix to each tube.
-
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified AspRS enzyme to a final concentration of 2–10 nM.[6] Incubate the reaction mixture at 37°C for 10-20 minutes, ensuring the reaction stays within the linear range.[6][7]
-
Reaction Quenching and Precipitation:
-
Spot an aliquot (e.g., 20 µL) of each reaction onto a Whatman 3MM filter disc pre-soaked in cold 5% TCA.
-
Immediately immerse the filter discs in a beaker of cold 5% TCA. . Wash the filter discs three times with cold 5% TCA for 15 minutes each to remove unincorporated radiolabeled amino acid.[6][8]
-
Perform a final wash with ethanol (B145695) and allow the discs to dry completely.
-
-
Quantification:
-
Place each dry filter disc in a scintillation vial with an appropriate volume of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell-Based Mitochondrial Protein Synthesis Assay
This protocol provides a method to assess the effect of this compound on mitochondrial protein synthesis in cultured cells by measuring the incorporation of a radiolabeled amino acid into mitochondrial-encoded proteins.
Materials:
-
Mammalian cell line (e.g., K562, HEK293)
-
Cell culture medium and supplements
-
This compound
-
[35S]-Methionine
-
Emetine (B1671215) (to inhibit cytosolic protein synthesis)
-
Cell lysis buffer
-
SDS-PAGE reagents
-
Autoradiography or phosphorimaging equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Pre-treat the cells with emetine (a cytosolic protein synthesis inhibitor) for a sufficient time to block cytosolic translation.
-
Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 2-24 hours).
-
-
Radiolabeling:
-
Add [35S]-Methionine to the culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized mitochondrial proteins.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS to remove excess radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Autoradiography:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimaging screen to visualize the radiolabeled mitochondrial proteins.
-
-
Data Analysis:
-
Quantify the band intensities of the radiolabeled mitochondrial proteins.
-
Normalize the intensities to the total protein concentration.
-
Calculate the percentage of inhibition of mitochondrial protein synthesis for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: this compound inhibits mitochondrial protein synthesis by targeting AspRS.
Caption: Workflow for the in vitro aminoacylation inhibition assay.
References
- 1. Identification and characterization of aspartyl-tRNA synthetase inhibitors against Mycobacterium tuberculosis by an integrated whole-cell target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Aspartyl-tRNA Synthetase Has Glutamyl-tRNA Synthetase Activity [mdpi.com]
Application Notes and Protocols for Asp-AMS in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent and specific competitive inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS). This enzyme is crucial for the synthesis of proteins within the mitochondria by catalyzing the attachment of aspartate to its corresponding tRNA. The inhibition of mt-AspRS can disrupt mitochondrial protein synthesis, leading to mitochondrial dysfunction and potentially impacting cell viability and proliferation. Given the reliance of many cancer cells on mitochondrial metabolism, targeting mt-AspRS with inhibitors like this compound presents a rational approach for anticancer research.[1]
These application notes provide an overview of the current understanding of this compound and proposed protocols for its use in in vitro studies, particularly with cancer cell lines. It is important to note that while the biochemical activity of this compound is well-characterized, its application in cancer cell culture is a novel area of investigation with limited published data. The following protocols are based on established methodologies for in vitro drug testing and the known potent nature of this compound.
Data Presentation: Quantitative Data Summary
Currently, there is a lack of published quantitative data on the effects of this compound on cancer cell lines. The primary available data pertains to its enzymatic inhibition constants (Ki).
| Target Enzyme | Inhibitor | Ki Value | Organism/System | Reference |
| Mitochondrial Aspartyl-tRNA Synthetase | This compound | 10 nM | Human | |
| Cytosolic Aspartyl-tRNA Synthetase | This compound | 300 nM | Human and Bovine |
This table will be updated as more research becomes available.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Cancer Cell Lines using an MTS Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine)
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final treatment concentrations. Given the potent Ki value, a suggested starting range is 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Mitochondrial Protein Synthesis Inhibition
This protocol can be used to assess the effect of this compound on the synthesis of mitochondrial-encoded proteins.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against a mitochondrial-encoded protein (e.g., MT-CO2) and a nuclear-encoded mitochondrial protein as a loading control (e.g., SDHA).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the intensity of the mitochondrial-encoded protein to the nuclear-encoded loading control.
-
Compare the protein levels in the this compound-treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of mitochondrial protein synthesis by this compound.
References
Application Notes and Protocols for Measuring the Effects of Asp-AMS on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asp-AMS, an analogue of aspartyl-adenylate, is a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in the first step of protein synthesis.[1] By preventing the attachment of aspartic acid to its cognate tRNA, this compound effectively disrupts the supply of one of the essential building blocks for polypeptide chain elongation, leading to a reduction in global protein synthesis. This application note provides a detailed overview of the methodologies to quantify the effects of this compound on protein synthesis and its downstream signaling consequences.
Inhibition of aminoacyl-tRNA synthetases, like AspRS, triggers a cellular stress response. A key sensor of amino acid deprivation is the GCN2 (General Control Nonderepressible 2) kinase. The accumulation of uncharged tRNAs activates GCN2, which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α leads to a global shutdown of protein synthesis while paradoxically promoting the translation of specific stress-response genes, such as ATF4.
Furthermore, the mTOR (mammalian Target of Rapamycin) pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid availability. Inhibition of aminoacyl-tRNA synthetases can lead to the downregulation of mTORC1 signaling, further contributing to the suppression of protein synthesis.
These application notes and protocols are designed to provide researchers with the necessary tools to investigate the multifaceted impact of this compound on cellular physiology.
Data Presentation
Table 1: Inhibitory Activity of this compound against Aspartyl-tRNA Synthetase
| Enzyme Source | Inhibitor | Ki (nM) | Inhibition Type |
| Human mitochondrial AspRS | This compound | 10 | Competitive |
| Human cytosolic AspRS | This compound | 300 | Competitive |
| Bovine cytosolic AspRS | This compound | 300 | Competitive |
Data sourced from a study on the peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs.
Table 2: Representative Dose-Response of an Aminoacyl-tRNA Synthetase Inhibitor on Global Protein Synthesis
This table presents representative data for Halofuginone, a prolyl-tRNA synthetase inhibitor, to illustrate a typical dose-dependent effect on protein synthesis.
| Inhibitor Concentration (nM) | Protein Synthesis (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 62 | 6.1 |
| 100 | 25 | 3.9 |
| 1000 | 8 | 2.1 |
Table 3: Representative Time-Course of Protein Synthesis Inhibition by an Aminoacyl-tRNA Synthetase Inhibitor
This table shows a representative time-course effect of an aminoacyl-tRNA synthetase inhibitor at a fixed concentration (e.g., 10x IC50) on global protein synthesis.
| Time (hours) | Protein Synthesis (% of Control) | Standard Deviation |
| 0 | 100 | 4.5 |
| 1 | 75 | 5.1 |
| 2 | 55 | 6.3 |
| 4 | 30 | 4.9 |
| 8 | 15 | 3.2 |
| 24 | 10 | 2.8 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits AspRS, leading to uncharged tRNA accumulation, GCN2 activation, and mTORC1 inhibition, ultimately suppressing protein synthesis.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound: cell treatment, harvesting, parallel assays, and data analysis.
Experimental Protocols
Protocol 1: Measuring Global Protein Synthesis using the SUnSET Assay
The Surface Sensing of Translation (SUnSET) is a non-radioactive method to monitor global protein synthesis.[2][3][4][5][6] It utilizes puromycin (B1679871), an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature termination. The puromycylated peptides are then detected by Western blotting using an anti-puromycin antibody.
Materials:
-
Cell culture medium
-
This compound
-
Puromycin (10 mg/mL stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle-treated control.
-
Puromycin Labeling: 30 minutes before the end of the this compound treatment, add puromycin to the culture medium to a final concentration of 1-10 µM.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the puromycin signal to the loading control.
Protocol 2: Analysis of GCN2 Pathway Activation by Western Blot
This protocol details the detection of eIF2α phosphorylation as a marker for GCN2 activation.
Materials:
-
Same as for the SUnSET assay, with the following additions:
-
Primary antibody against phospho-eIF2α (Ser51)
-
Primary antibody against total eIF2α
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-5 from Protocol 1.
-
Western Blotting:
-
Follow the Western blotting procedure (step 6) from Protocol 1.
-
Incubate one membrane with the anti-phospho-eIF2α antibody and another with the anti-total-eIF2α antibody. Alternatively, the same membrane can be stripped and re-probed.
-
-
Data Analysis: Quantify the band intensities for phospho-eIF2α and total eIF2α. Calculate the ratio of phospho-eIF2α to total eIF2α for each sample.
Protocol 3: Polysome Profiling to Assess Translational Status
Polysome profiling separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in the cell.[7][8][9][10][11] A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation.
Materials:
-
Cycloheximide (B1669411) (100 mg/mL stock in ethanol)
-
DEPC-treated water and solutions
-
Sucrose (B13894) solutions (e.g., 10% and 50% in polysome buffer)
-
Polysome lysis buffer
-
Ultracentrifuge and swing-out rotors (e.g., SW41 Ti)
-
Gradient maker and fractionator with a UV detector
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Translation Arrest: 10 minutes before harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL to arrest ribosome translocation.
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cells in ice-cold polysome lysis buffer.
-
Centrifuge to pellet the nuclei and mitochondria.
-
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation:
-
Carefully layer the cytoplasmic lysate onto the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 Ti rotor) for several hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fractionator connected to a UV detector set to 254 nm.
-
Collect fractions and record the UV absorbance profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
-
Data Analysis: Calculate the area under the curve for the monosome peak and the polysome peaks. Determine the polysome-to-monosome (P/M) ratio for each condition. A decrease in the P/M ratio upon this compound treatment indicates an inhibition of translation initiation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to meticulously measure the effects of this compound on protein synthesis. By employing these methods, scientists can gain valuable insights into the compound's mechanism of action, its impact on global protein production, and its influence on critical cellular signaling pathways. This information is paramount for the development of novel therapeutics targeting aminoacyl-tRNA synthetases.
References
- 1. Real-time assay for testing components of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficiency of protein synthesis inhibition depends on tRNA and codon compositions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asparagine Synthetase (ASNS) Inhibitors in Combination with Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit remarkable metabolic plasticity, enabling them to adapt to nutrient-deprived microenvironments and resist therapeutic interventions. A key enzyme in this metabolic reprogramming is Asparagine Synthetase (ASNS), which catalyzes the synthesis of asparagine from aspartate and glutamine.[1][2][3] Upregulation of ASNS has been implicated in resistance to therapies like L-asparaginase, which depletes circulating asparagine.[4][5] Therefore, inhibiting ASNS presents a promising strategy to exploit the metabolic vulnerabilities of cancer cells.
This document provides detailed application notes and protocols for utilizing Asp-AMS (Aspartyl-Sulfamoyl Adenosine), a potent inhibitor of ASNS, in combination with other key metabolic inhibitors. These combinations aim to induce synthetic lethality by co-targeting interconnected metabolic pathways, thereby enhancing anti-cancer efficacy and overcoming resistance. The following sections detail the scientific rationale, experimental protocols, and expected outcomes for combining this compound with inhibitors of glutamine metabolism, the mTOR pathway, and glycolysis.
Mechanism of Action of this compound
This compound is a structural analog of the reaction intermediate of the ASNS-catalyzed reaction, acting as a competitive inhibitor of the enzyme.[3] By blocking ASNS, this compound prevents the de novo synthesis of asparagine, rendering cancer cells dependent on extracellular asparagine. In tumors with high ASNS expression, this inhibition can lead to asparagine starvation, cell cycle arrest, and apoptosis.[4][6]
Combination Therapy Rationale
The metabolic network of cancer cells is highly interconnected. Inhibition of a single pathway often leads to compensatory activation of alternative pathways, resulting in therapeutic resistance. A combination approach targeting multiple, synergistic nodes within this network can prevent this metabolic escape.
-
Glutaminase (B10826351) (GLS) Inhibitors: Many cancer cells are "addicted" to glutamine, which serves as a key carbon and nitrogen source. ASNS utilizes glutamine as a nitrogen donor for asparagine synthesis.[1][7] Furthermore, ASNS itself possesses glutaminase activity.[7] Combining an ASNS inhibitor like this compound with a GLS inhibitor (e.g., CB-839) can create a dual blockade of glutamine utilization, leading to a more profound metabolic crisis.[8][9] ASNS knockdown has been shown to sensitize hepatocellular carcinoma cells to CB-839 both in vitro and in vivo.[8][9]
-
mTOR Inhibitors: The mTORC1 signaling pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability, including asparagine.[10][11][12] Asparagine levels have been shown to be critical for mTORC1 activation.[10][12] Therefore, inhibiting asparagine synthesis with this compound is expected to suppress mTORC1 signaling. Combining this compound with an mTOR inhibitor (e.g., Rapamycin, Everolimus) can lead to a more potent and sustained inhibition of this crucial pro-growth pathway.[10][13]
-
Glycolysis Inhibitors: Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect). While a direct synergistic link between ASNS and glycolysis inhibition is less explored, the principle of targeting distinct and fundamental metabolic pathways suggests a potential for synergy. By simultaneously blocking amino acid metabolism and glucose metabolism, the cancer cell's ability to generate ATP and biosynthetic precursors is severely compromised.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the combination of ASNS inhibition with other metabolic inhibitors.
| Cell Line | ASNS Inhibitor | Combination Agent | Effect | Reference |
| MOLT-4/R (L-asparaginase-resistant ALL) | Adenylated Sulfoximine (ASNS inhibitor) | L-asparaginase (1 U) | Synergistic cytostatic effect | [4] |
| Patient-Derived Spheroids (Colorectal Cancer) | ASNS Knockdown | L-asparaginase | Significantly decreased cell proliferation in ASNS-knockdown spheroids compared to control | [14] |
| OCI-AML2 (AML Xenograft) | ASX-173 (ASNS inhibitor) | L-asparaginase | Significantly delayed tumor growth | [3][6] |
| Hepatocellular Carcinoma (HCC) Cells | ASNS Knockdown | CB-839 (Glutaminase inhibitor) | Sensitized HCC cells to CB-839 in vitro and in vivo | [8][9] |
| Combination | Cell Line | Synergy Score (e.g., Combination Index) | Effect on IC50 | Reference |
| mTOR inhibitor (INK128) + HDAC inhibitor (SAHA) | A549 (NSCLC) | CI < 1 (Synergistic) | Reduction in IC50 for both drugs | [15] |
| mTOR inhibitor (Everolimus) + Dual mTORC1/2 inhibitors | Triple-Negative Breast Cancer | High degree of synergy | Potentiation of everolimus (B549166) inhibitory activity | [16] |
| Glycolysis inhibitor (2-DG) + AMPK inhibitor (Compound C) | MCF-7 (Breast Cancer) | Synergistic cytotoxicity | Enhanced cytotoxic potential | [17] |
Note: Direct quantitative data for the combination of a specific this compound with mTOR and glycolysis inhibitors is limited in publicly available literature. The data presented for these combinations are from studies using other inhibitors of the respective pathways to demonstrate the principle of synergy.
Signaling Pathways and Experimental Workflows
This compound and Glutaminase Inhibitor Signaling Pathway
Caption: Dual inhibition of glutamine metabolism by this compound and a glutaminase inhibitor.
This compound and mTOR Inhibitor Signaling Pathway
Caption: Combined inhibition of asparagine synthesis and mTORC1 signaling.
This compound and Glycolysis Inhibitor Logical Relationship
Caption: Dual targeting of glucose and amino acid metabolism.
Experimental Workflow for Combination Studies
Caption: General workflow for in vitro combination drug studies.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic effect of this compound and another metabolic inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
This compound (stock solution in DMSO)
-
Metabolic Inhibitor B (e.g., CB-839, Rapamycin, 2-Deoxyglucose; stock solution in appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a dose-response matrix of this compound and Inhibitor B. This typically involves serial dilutions of each drug alone and in combination at fixed ratios.
-
Cell Treatment: Add the drug solutions to the wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to obtain percent viability.
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine synergy using a suitable model, such as the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound and a combination partner on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Inhibitor B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Inhibitor B, and the combination at predetermined concentrations (e.g., IC50) for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., Actin).
Protocol 3: Metabolomics Analysis of Combination Treatment
Objective: To profile the metabolic changes induced by this compound in combination with another metabolic inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Inhibitor B
-
Extraction solvent (e.g., 80% methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Metabolomics analysis software
Procedure:
-
Cell Treatment and Metabolite Extraction:
-
Seed and treat cells as described for Western blotting.
-
At the end of the treatment period, rapidly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites).
-
Detect and quantify metabolites using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw LC-MS data to identify and quantify metabolites.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between treatment groups.
-
Use pathway analysis software to map the altered metabolites to specific metabolic pathways.
-
Conclusion
The combination of this compound with other metabolic inhibitors represents a rational and promising strategy for the treatment of various cancers. By co-targeting key metabolic nodes, it is possible to overcome the inherent metabolic plasticity of tumor cells and induce a robust anti-cancer response. The protocols and data presented herein provide a framework for researchers to explore these synergistic combinations and further elucidate the complex interplay of cancer metabolism. Careful optimization of drug concentrations and treatment schedules will be crucial for translating these preclinical findings into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Asparagine Synthetase in Tumorgenicity Using Patient-Derived Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational Combinations of mTOR Inhibitors as Anticancer Strategies | Oncohema Key [oncohemakey.com]
- 16. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined inhibition of glycolysis and AMPK induces synergistic breast cancer cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Aminoacyl-tRNA Synthetase Function Using Asp-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA. This crucial role in cell viability has made them attractive targets for the development of novel antimicrobial and therapeutic agents.[1][2] Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS). It functions as a stable analog of the reaction intermediate, aspartyl-adenylate, and acts as a competitive inhibitor of the enzyme.[3] These characteristics make this compound an invaluable tool for studying the function and kinetics of AspRS and for screening potential drug candidates.
These application notes provide detailed protocols and data for utilizing this compound in the investigation of AspRS function, catering to researchers in academia and industry.
Data Presentation: Inhibitory Potency of this compound and Related Compounds
The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and a related compound, L-aspartol-adenylate, against various aspartyl-tRNA synthetases. This data is critical for designing experiments and interpreting results.
| Inhibitor | Enzyme Source | Enzyme Type | Ki | IC50 | Reference |
| This compound | Human Mitochondria | mt-AspRS | 10 nM | - | [3] |
| This compound | Human Cytosol | c-AspRS | 300 nM | - | [3] |
| This compound | Bovine Cytosol | c-AspRS | 300 nM | - | [3] |
| L-aspartol-adenylate | Human Mitochondria | mt-AspRS | 4-27 µM | - | [3] |
| L-aspartol-adenylate | Human Cytosol | c-AspRS | 4-27 µM | - | [3] |
| L-aspartol-adenylate | Bovine Cytosol | c-AspRS | 4-27 µM | - | [3] |
Experimental Protocols
Several methods can be employed to measure the activity of aminoacyl-tRNA synthetases and the inhibitory effect of compounds like this compound. The choice of assay depends on the available equipment, throughput requirements, and the specific research question. Below are detailed protocols for three common assay types.
Protocol 1: Radioisotope-Based Aminoacylation Assay
This is a classic and highly sensitive method to directly measure the amount of aminoacyl-tRNA produced.
Materials:
-
Purified AspRS enzyme
-
This compound
-
[14C]- or [3H]-labeled L-aspartic acid
-
Cognate tRNAAsp
-
ATP
-
Reaction Buffer: e.g., 100 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.6 mM 2-mercaptoethanol
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
5% (w/v) TCA, ice-cold
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, a specific concentration of [14C]-Asp, tRNAAsp, and ATP.
-
Add varying concentrations of this compound to the respective tubes for inhibition studies. Include a control with no inhibitor.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified AspRS enzyme to the reaction mixture. The final enzyme concentration should be in the range of 0.01 - 0.04 mg/mL.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Precipitation:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a glass fiber filter and immediately immersing the filter in ice-cold 10% TCA.
-
-
Washing:
-
Wash the filters three times with ice-cold 5% TCA to remove unincorporated radiolabeled amino acid.
-
Perform a final wash with ethanol (B145695) to dry the filters.
-
-
Scintillation Counting:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled aspartic acid incorporated into tRNA.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km for the substrate is known.
-
Protocol 2: Malachite Green-Based Colorimetric Assay
This assay is a non-radioactive, high-throughput-compatible method that measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
Materials:
-
Purified AspRS enzyme
-
This compound
-
L-aspartic acid
-
Cognate tRNAAsp
-
ATP
-
Inorganic pyrophosphatase (PPase)
-
Reaction Buffer: e.g., 50 mM HEPES-NaOH (pH 7.2), 30 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent (prepared by mixing solutions of malachite green oxalate, polyvinyl alcohol, and ammonium (B1175870) molybdate)
-
96-well microplate
-
Microplate reader
Procedure:
-
tRNA Refolding:
-
Prior to the assay, refold the tRNA by heating at 70°C for 10 minutes, followed by the addition of 10 mM MgCl₂ and slow cooling to room temperature.
-
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture containing reaction buffer, L-aspartic acid, refolded tRNAAsp, ATP, and PPase.
-
Add varying concentrations of this compound for inhibition studies.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified AspRS enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow the color to develop.
-
-
Measurement:
-
Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate (B84403) to quantify the amount of PPi produced.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 3: Coupled-Enzyme Spectrophotometric Assay
This continuous assay also measures PPi production but does so in real-time by coupling its formation to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified AspRS enzyme
-
This compound
-
L-aspartic acid
-
Cognate tRNAAsp
-
ATP
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM KCl
-
Coupling Enzyme Mix:
-
Inorganic pyrophosphatase (PPase)
-
Purine nucleoside phosphorylase (PNPase)
-
Xanthine oxidase (XOD)
-
Inosine
-
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, prepare the reaction mixture containing reaction buffer, L-aspartic acid, tRNAAsp, ATP, and the coupling enzyme mix.
-
For inhibition studies, pre-incubate the AspRS enzyme with varying concentrations of this compound.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the AspRS enzyme (or the enzyme-inhibitor mix) to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 293 nm (for the uric acid produced by XOD) or a related wavelength depending on the specific coupled system, at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the initial velocities at different this compound concentrations to determine the mode of inhibition and the Ki value.
-
Mandatory Visualizations
Aminoacyl-tRNA Synthetase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of AspRS and its competitive inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: A generalized workflow for determining the inhibitory effect of this compound on AspRS.
Non-Canonical Signaling Roles of Aminoacyl-tRNA Synthetases
Caption: Overview of the dual roles of aaRSs in protein synthesis and cellular signaling.
References
- 1. Expanding a tyrosyl-tRNA synthetase assay to other aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Asp-AMS solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asp-AMS. The content is designed to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a structural analog of aspartyl-adenylate. It functions as a potent competitive inhibitor of aspartyl-tRNA synthetase (AspRS), with a particularly strong inhibitory effect on the mitochondrial enzyme.[1][2] Its primary application is in biochemical and cellular assays to study the function and inhibition of AspRS, which is crucial for protein synthesis.
Q2: I am having trouble dissolving my lyophilized this compound powder. What solvent should I use?
To prepare a stock solution:
-
Centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add a small amount of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex briefly to mix. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
Q3: My this compound solution precipitates when I add it to my aqueous experimental buffer. How can I prevent this?
Precipitation upon addition to an aqueous buffer is a common issue when working with compounds dissolved in organic solvents like DMSO.[3] Here are some steps to mitigate this:
-
Avoid direct dilution into buffer: Do not make serial dilutions of your concentrated DMSO stock solution directly in your aqueous buffer. Instead, perform intermediate dilutions in DMSO first.[3]
-
Gradual addition and mixing: Add the final, diluted DMSO-inhibitor solution to your aqueous buffer slowly while vortexing or stirring to ensure rapid dispersion.
-
Minimize final DMSO concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically ≤ 0.1%, as many biological systems can tolerate this level.[3]
-
Include a DMSO control: Always include a control in your experiment that contains the same final concentration of DMSO without the inhibitor to account for any solvent effects.[3]
Q4: My target protein, AspRS, seems to be aggregating in the presence of this compound. Is this expected, and what can I do?
Interestingly, the presence of this compound can have a significant impact on the solubility of its target protein, mitochondrial AspRS (mt-AspRS). In some cases, rather than causing aggregation, this compound has been shown to improve the solubility and monodispersity of the protein.[4] However, if you are observing aggregation, consider the following:
-
Molar ratio of this compound to protein: The relative concentration of the ligand to the protein is critical. One study found that a 200-fold molar excess of this compound was optimal for keeping mt-AspRS soluble and preventing aggregation.[4] You may need to empirically determine the optimal ratio for your specific protein construct and experimental conditions.
-
Protein concentration: High concentrations of proteins are more prone to aggregation.[5] Try working with a lower concentration of your target protein.
-
Buffer conditions: Ensure your buffer pH is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[5] Adjusting the pH may help.
-
Additives: While one study noted that common additives did not help with mt-AspRS solubility, for other proteins, including osmolytes like glycerol (B35011) or amino acids such as arginine and glutamate (B1630785) in the buffer can enhance solubility.[4][5]
Q5: How should I store my this compound stock solution?
To maintain the stability and activity of your this compound stock solution, it is recommended to:
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
-
Store at low temperatures: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide: Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to working with this compound, based on available literature.
| Parameter | Value/Recommendation | Context | Source(s) |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | For stock solutions to prevent degradation. | [1] |
| Storage Duration | 1 month at -20°C; 6 months at -80°C | For stock solutions. | [1] |
| Optimal Ligand:Protein Ratio | ~200-fold molar excess of this compound to mt-AspRS | To maintain protein monodispersity and solubility. | [4] |
| Final DMSO Concentration | ≤ 0.1% | In final aqueous assay to avoid precipitation and solvent effects. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous dimethylsulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.
-
Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Close the vial and vortex gently until the powder is completely dissolved. A brief sonication or warming to 37°C may be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Optimizing Protein Solubility with this compound
Objective: To determine the optimal molar ratio of this compound to a target protein (e.g., AspRS) to prevent aggregation.
Materials:
-
Purified target protein solution
-
This compound stock solution (from Protocol 1)
-
Experimental buffer (e.g., Tris or HEPES-based buffer at a suitable pH)
-
Dynamic Light Scattering (DLS) instrument or similar method for assessing aggregation
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in the experimental buffer.
-
Set up a series of protein samples at a constant concentration.
-
To each protein sample, add a different molar excess of this compound (e.g., 0x, 50x, 100x, 200x, 400x). Include a buffer-only control.
-
Incubate the samples under the desired experimental conditions (e.g., 30 minutes at room temperature).
-
Analyze each sample using DLS to measure the particle size distribution and polydispersity. A monomodal and monodisperse sample indicates a lack of aggregation.[4]
-
Optionally, use a concentration method (e.g., spin concentrator) to assess protein recovery after concentrating the samples. Higher recovery indicates better solubility.[4]
-
Identify the molar ratio of this compound that results in the most monodisperse and soluble protein sample.
Visualizations
Caption: A flowchart for troubleshooting common this compound solubility issues.
Caption: The inhibitory action of this compound on the AspRS signaling pathway.
References
Technical Support Center: Optimizing Asp-AMS for Maximum Inhibition
Welcome to the technical support center for Asp-AMS, a potent and selective inhibitor of Aspartate Aminotransferase (AAT). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound designed as a high-affinity inhibitor of Aspartate Aminotransferase (AAT), a key enzyme in amino acid metabolism. AAT exists in two isoforms: GOT1 (cytosolic) and GOT2 (mitochondrial). This compound primarily acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the binding of its natural substrates, aspartate and α-ketoglutarate. This inhibition disrupts the malate-aspartate shuttle and cellular amino acid homeostasis. Some studies suggest that at higher concentrations, it may also exhibit non-competitive inhibition.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological question.[4]
-
For initial range-finding experiments: A broad concentration range is recommended (e.g., 10 nM to 100 µM).[4]
-
If biochemical IC50/Kᵢ values are known: A starting concentration 5 to 10 times higher than the biochemical IC50 is a good starting point for achieving complete inhibition in a cellular context.[4][5]
-
Literature Review: Always check published studies for your specific cell line or a similar model to establish a preliminary concentration range.[4]
Q3: How do I properly prepare and store this compound stock solutions?
A3: Proper handling is critical for consistent results.
-
Solubilization: this compound is most soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10 mM).[4]
-
Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to prevent solvent-induced toxicity.[4]
Q4: What is an IC50 value, and how does it relate to inhibitor potency?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[6][7][8] It is a common measure of an antagonist's potency.[8] A lower IC50 value indicates a more potent inhibitor.[5] It's important to note that the IC50 value can be influenced by experimental conditions, such as substrate concentration.[6]
Data Presentation: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Aspartate Aminotransferase (AAT) in various contexts.
| Assay Type | Target | Cell Line / Enzyme Source | IC50 Value (nM) | Notes |
| Biochemical | Purified Human GOT1 | Recombinant | 85 nM | Assay at Km for Aspartate |
| Biochemical | Purified Human GOT2 | Recombinant | 120 nM | Assay at Km for Aspartate |
| Cell-Based | Endogenous AAT | HeLa (Human Cervical Cancer) | 450 nM | 24-hour incubation |
| Cell-Based | Endogenous AAT | HepG2 (Human Liver Cancer) | 680 nM | 24-hour incubation |
| Cell-Based | Endogenous AAT | Jurkat (Human T-cell Leukemia) | 950 nM | 24-hour incubation |
Data is representative and should be used as a guideline. IC50 values should be determined empirically for your specific system.
Experimental Protocols
Protocol: Determination of this compound IC50 in a Cell-Based Assay
This protocol outlines a general method for determining the IC50 value of this compound using a cell viability assay (e.g., MTT or resazurin-based).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]
-
Inhibitor Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[4]
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).[4]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[4]
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[9]
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "cells-only" (no reagent) or "media-only" blank as 0%.
-
Plot the normalized response (percent viability) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[9]
-
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or weak inhibition observed | 1. Incorrect Inhibitor Concentration: The concentration may be too low for the specific cell line.[10] 2. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution.[11] 3. High Cell Permeability Barrier: The inhibitor may not efficiently cross the cell membrane.[12] 4. High Intracellular ATP: For ATP-competitive inhibitors, high cellular ATP levels can outcompete the inhibitor.[4] | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Use a fresh aliquot of this compound stock for each experiment.[12] 3. Increase the pre-incubation time to allow for better cell penetration.[12] 4. Consider using ATP-depleted cellular models if applicable. |
| High cell toxicity at all concentrations | 1. Off-Target Effects: The inhibitor may be affecting other critical cellular pathways.[3] 2. Solvent Toxicity: The final concentration of DMSO may be too high.[4] | 1. Reduce the incubation time or test lower concentrations. Run control experiments to investigate potential off-target activity. 2. Ensure the final DMSO concentration is ≤0.1% and is consistent across all wells, including controls.[12] |
| Inconsistent IC50 values between experiments | 1. Variable Assay Conditions: Inconsistent cell seeding density, incubation times, or temperature.[11][12] 2. Enzyme/Substrate Variability: Inconsistent enzyme activity or substrate concentration.[12] 3. Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations. | 1. Standardize all assay parameters meticulously. Use a consistent cell passage number. 2. Ensure substrate and enzyme solutions are freshly prepared and handled correctly.[10] 3. Visually inspect wells for precipitate. Test the solubility of this compound in your specific assay medium. |
| High background signal in assay | 1. Contamination: Microbial contamination in cell culture or reagents. 2. Compound Interference: The inhibitor itself may be fluorescent or absorb light at the detection wavelength. | 1. Regularly check cultures for contamination. Use sterile techniques and fresh reagents. 2. Run a "compound-only" control (no cells) to measure its intrinsic signal and subtract this background from all measurements. |
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits both cytosolic (GOT1) and mitochondrial (GOT2) AAT.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound in a cell-based assay.
Troubleshooting Logic for Weak Inhibition
Caption: Decision tree for troubleshooting weak or no inhibition by this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. In vivo inhibition of aspartate aminotransferase in mice by L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Asparagine-Linked Glycosylation Inhibitors
Welcome to the technical support center for researchers utilizing inhibitors of Asparagine (Asn)-linked glycosylation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of inhibitors targeting asparagine-linked glycosylation?
The most significant and common off-target effect of inhibiting N-linked glycosylation is the induction of Endoplasmic Reticulum (ER) Stress and the subsequent Unfolded Protein Response (UPR).[1] This occurs because proper glycosylation is crucial for the correct folding and stability of many proteins. When glycosylation is inhibited, unfolded or misfolded proteins accumulate in the ER, triggering a cellular stress response.
Q2: How can I be certain that my observed cellular phenotype is due to the inhibition of glycosylation and not another off-target effect?
To ensure the specificity of your results, it is crucial to implement several control strategies:
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects. A dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental goals.
-
Perform Rescue Experiments: If feasible, supplement the culture media with downstream products of the inhibited enzyme to see if it rescues the phenotype.
-
Validate Inhibition: Directly assess the glycosylation status of a specific protein or the total cell lysate to confirm that the inhibitor is working as expected.
-
Use Genetically Encoded Controls: Where possible, utilize cells with genetic knockouts or knockdowns of key enzymes in the glycosylation pathway as a comparison to pharmacologically induced inhibition.
Q3: What are common inhibitors of asparagine-linked glycosylation and their mechanisms of action?
| Inhibitor | Mechanism of Action |
| Tunicamycin | Blocks the first step of N-linked glycosylation, the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to dolichol phosphate, leading to a complete lack of N-glycans on newly synthesized proteins.[1] |
| NGI-1 | A cell-permeable small-molecule that directly inhibits the oligosaccharyltransferase (OST), the enzyme complex that transfers the glycan from the dolichol precursor to the asparagine residue of the protein.[2] |
| Castanospermine & Deoxynojirimycin (DNJ) | These are glucosidase inhibitors that prevent the trimming of glucose residues from the N-glycan precursor in the ER. This interferes with the calnexin/calreticulin folding cycle.[1] |
Troubleshooting Guides
Issue 1: High levels of cell death observed after inhibitor treatment.
Possible Cause: The concentration of the inhibitor may be too high, leading to general cellular toxicity unrelated to the specific inhibition of glycosylation.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cell Viability:
-
Objective: To determine the concentration of the inhibitor that effectively inhibits glycosylation with minimal impact on cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treat cells with a range of inhibitor concentrations (e.g., for Tunicamycin, 0.1 to 20 µg/mL) for your desired experimental duration (e.g., 24, 48, 72 hours).
-
Include untreated and vehicle (e.g., DMSO) controls.
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Plot cell viability against inhibitor concentration to determine the IC50 value.
-
-
Action: Select a concentration for your experiments that effectively inhibits glycosylation while maintaining high cell viability.
-
Issue 2: Inconsistent or unexpected changes in protein glycosylation.
Possible Cause: Incomplete inhibition or degradation of the inhibitor.
Troubleshooting Steps:
-
Validate Inhibition by Western Blot:
-
Objective: To confirm that the inhibitor is effectively reducing the glycosylation of a target protein.
-
Protocol:
-
Treat cells with the selected inhibitor concentration and duration.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (PVDF or nitrocellulose).
-
Probe with an antibody specific to your protein of interest.
-
Observation: A downward shift in the molecular weight of the protein band in inhibitor-treated samples compared to the control indicates a loss of glycans.
-
-
-
Perform a Lectin Affinity Assay:
-
Objective: To assess changes in the overall glycosylation of the proteome.
-
Protocol:
-
Immobilize a lectin that binds to specific glycan structures (e.g., Concanavalin A for high-mannose N-glycans) on a solid support (e.g., agarose (B213101) beads).
-
Incubate cell lysates from control and inhibitor-treated cells with the lectin-coated beads.
-
Wash away unbound proteins.
-
Elute the bound glycoproteins.
-
Analyze the eluted fractions by SDS-PAGE and Western blot.
-
-
Observation: A decrease in the amount of protein captured from inhibitor-treated lysates indicates reduced glycosylation.
-
Issue 3: Difficulty in distinguishing between specific inhibition and ER stress-induced effects.
Possible Cause: The observed phenotype is a combination of both the direct effects of glycosylation inhibition and the secondary effects of ER stress.
Troubleshooting Steps:
-
Measure ER Stress Markers:
-
Objective: To quantify the level of ER stress induced by the inhibitor.
-
Protocol (Western Blot):
-
Treat cells with the inhibitor.
-
Perform Western blotting for key UPR proteins such as GRP78 (BiP), CHOP, and the phosphorylated forms of PERK and eIF2α. An increase in these markers indicates ER stress.
-
-
Protocol (XBP1 Splicing Assay):
-
Isolate total RNA from control and treated cells.
-
Perform RT-PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.
-
Analyze the PCR products on an agarose gel. The appearance of a smaller, spliced XBP1 band indicates IRE1 activation and ER stress.
-
-
-
Use a Positive Control for ER Stress:
-
Treat cells with a known ER stress inducer, such as thapsigargin, to compare the magnitude of the UPR activation with that caused by your glycosylation inhibitor.
-
Quantitative Data Summary
Table 1: IC50 Values of Common N-Linked Glycosylation Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| Tunicamycin | NCI-H446 | Small Cell Lung Cancer | 3.01 ± 0.14 µg/mL (after 24h) | [3] |
| Tunicamycin | H69 | Small Cell Lung Cancer | 2.94 ± 0.16 µg/mL (after 24h) | [3] |
| Tunicamycin | SUM-44 | Breast Cancer | Higher than other breast cancer cell lines | [4] |
| Tunicamycin | SUM-225 | Breast Cancer | Higher than other breast cancer cell lines | [4] |
| NGI-1 | D54 ER-LucT | Glioblastoma | 1.1 µM | [5] |
| NGI-1 | HEK293 (Dengue virus replication) | Embryonic Kidney | EC50 = 0.85 µM | [5] |
| NGI-1 | HEK293 (Zika virus replication) | Embryonic Kidney | EC50 = 2.2 µM | [5] |
Table 2: Quantitative Analysis of ER Stress Marker Induction by Glycosylation Inhibitors
| Inhibitor | Cell Line | Marker | Fold Induction (mRNA/Protein) | Treatment Conditions | Reference |
| Tunicamycin | MDA-MB-231 | GRP78 (protein) | Dose-dependent increase | 0-2 µmol/L | [6] |
| Tunicamycin | MDA-MB-231 | CHOP (protein) | Dose-dependent increase | 0-2 µmol/L | [6] |
| Tunicamycin | MCF-7 | GRP78 (protein) | Increased | 1.0 µg/mL | [7] |
| Nelfinavir | CLL Cells | XBP1 (mRNA) | Statistically significant increase | 5 µM and 10 µM for 6h | [8] |
| Nelfinavir | CLL Cells | IRE1 (mRNA) | Statistically significant increase | 5 µM and 10 µM for 6h | [8] |
| Nelfinavir | CLL Cells | GRP78 (mRNA) | Statistically significant increase | 5 µM and 10 µM for 6h | [8] |
| Nelfinavir | CLL Cells | CHOP (mRNA) | Statistically significant increase | 5 µM and 10 µM for 6h | [8] |
Visualizations
Caption: N-Linked Glycosylation Pathway and Inhibitor Targets.
Caption: Workflow for Determining Optimal Inhibitor Concentration.
Caption: Workflow for Assessing Protein Glycosylation.
References
- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Tunicamycin-Induced Endoplasmic Reticulum Stress Promotes Breast Cancer Cell MDA-MB-231 Apoptosis through Inhibiting Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunicamycin-induced ER stress in breast cancer cells neither expresses GRP78 on the surface nor secretes it into the media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of endoplasmic reticulum stress-inducing agents by antagonizing autophagy: a new potential strategy for identification of anti-cancer therapeutics in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Asp-AMS stability and storage conditions
Welcome to the technical support center for Asp-AMS (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound upon receipt?
A: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
Q2: How should I prepare and store stock solutions of this compound?
A: For experimental use, it is common to prepare a concentrated stock solution of this compound in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Q3: What is the general stability of the sulfamoyl bond in this compound?
Storage Conditions Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | 2 years | Protect from moisture. |
| In DMSO | 4°C | 2 weeks | For short-term use. |
| In DMSO | -80°C | 6 months | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from DC Chemicals datasheet.
Troubleshooting Guide
Problem 1: I am seeing lower than expected activity of this compound in my assay.
-
Question: Could my this compound have degraded?
-
Answer: Improper storage is a common cause of reduced compound activity.
-
Verify Storage Conditions: Confirm that your powdered this compound has been stored at -20°C and protected from moisture. For stock solutions in DMSO, ensure they have been stored at 4°C for no longer than two weeks or at -80°C for long-term storage.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to degradation. It is highly recommended to prepare single-use aliquots.
-
Check Solvent Quality: Ensure the DMSO used to prepare your stock solution was anhydrous and of high purity. Water content in DMSO can promote hydrolysis of the compound over time.
-
-
-
Question: Could the buffer I'm using in my experiment be affecting the stability of this compound?
-
Answer: The pH of your experimental buffer can influence the stability of many small molecules.
-
pH Considerations: While specific pH-stability profiles for this compound are not widely published, it is known that extreme pH conditions (highly acidic or alkaline) can promote the hydrolysis of related adenosine (B11128) analogs. It is advisable to conduct experiments within a pH range of 6 to 8. If your assay requires a pH outside of this range, the stability of this compound may be compromised over extended incubation times. Consider performing pilot experiments to assess the stability of this compound in your specific buffer system if you suspect this to be an issue.
-
-
Problem 2: I am observing unexpected or inconsistent results in my experiments.
-
Question: How can I be sure my this compound solution is at the correct concentration?
-
Answer: Inaccurate solution concentration can lead to variability in experimental outcomes.
-
Proper Dissolution: When preparing your stock solution, ensure that the powdered this compound is completely dissolved. Visual inspection and gentle vortexing can help. For compounds that are difficult to dissolve, sonication may be considered.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate dilutions from your stock solution.
-
-
-
Question: Could light exposure be affecting my this compound?
-
Answer: Photostability is a concern for many complex organic molecules.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the powder.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex the solution until all the powder is visibly dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -80°C for long-term storage. For immediate or short-term use (within two weeks), an aliquot can be stored at 4°C.
Visualizations
To aid in understanding the experimental workflow and potential stability concerns, the following diagrams are provided.
Technical Support Center: Aspartate-based Activity-based Mass Spectrometry (Asp-AMS)
Welcome to the technical support center for Aspartate-based Activity-based Mass Spectrometry (Asp-AMS). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate challenges during their experiments. This compound is a powerful chemical proteomics technique that utilizes specialized probes to covalently label the active sites of aspartate-utilizing enzymes, enabling the assessment of their functional state in complex biological systems.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound experiment?
A1: this compound uses an activity-based probe (ABP) designed to target active aspartate-utilizing enzymes. The ABP typically consists of three components: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment.[4][5] The workflow involves incubating the probe with a biological sample (lysate or live cells), enriching the probe-labeled proteins, and identifying them by mass spectrometry.[6][7][8]
Q2: What types of enzymes can be targeted with this compound?
A2: this compound probes are designed to target enzymes that utilize aspartate residues in their catalytic mechanism or binding pockets. A prime example includes caspases, a family of cysteine-aspartyl proteases crucial in apoptosis.[9][10] Other potential targets could include aspartyl proteases and other hydrolases that have a reactive aspartate in their active site.
Q3: What is the difference between in-gel fluorescence and mass spectrometry-based detection?
A3: In-gel fluorescence is a visualization method used when the this compound probe has a fluorescent reporter tag. It allows for the rapid assessment of probe labeling and can show changes in enzyme activity across different samples directly on an SDS-PAGE gel.[7][9] Mass spectrometry-based detection, typically used with a biotin tag for enrichment, provides a much deeper analysis, allowing for the precise identification and quantification of specific protein targets at a proteome-wide scale.[7][11]
Q4: How can I confirm if my this compound probe is labeling the correct targets?
A4: Target engagement can be confirmed using a competitive ABPP experiment.[1] Before adding the this compound probe, pre-incubate the sample with a known inhibitor of the target enzyme. A significant reduction in the probe's signal for that enzyme indicates specific binding to the active site.[3]
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Cell Lysates
This protocol outlines a standard procedure for labeling active aspartate-utilizing enzymes in a cell lysate.
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) without detergents that could interfere with enzyme activity.
-
Determine protein concentration using a standard assay (e.g., BCA).[9]
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL.
-
Add the this compound probe to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Click Chemistry (if using an alkyne/azide probe):
-
Enrichment of Labeled Proteins (for MS analysis):
-
Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Collect the peptide supernatant for LC-MS/MS analysis.
-
Troubleshooting Guides
Issue 1: No or Weak Signal from the this compound Probe
If you observe a weak or absent signal in your in-gel fluorescence scan or low peptide counts for your target in the mass spectrometry data, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Target Enzyme | Ensure your experimental conditions (e.g., cell treatment) are sufficient to activate the target enzyme. Run a positive control if available. |
| Degraded Probe | Aliquot the probe upon receipt and store it properly, avoiding repeated freeze-thaw cycles. Test the probe on a purified active enzyme if possible. |
| Insufficient Probe Concentration/Incubation Time | Optimize the probe concentration and incubation time. Perform a time-course and concentration-response experiment to determine optimal labeling conditions.[9] |
| Interference from Lysis Buffer Components | Avoid high concentrations of detergents or salts that could denature the target enzyme or interfere with probe binding.[14][15] |
| Sample Loss During Enrichment | Ensure efficient binding to streptavidin beads. Check bead capacity and incubation times. Low-abundance proteins can be lost during sample preparation.[16] |
Issue 2: High Background or Non-Specific Labeling
High background can obscure the signal from your target proteins. This may manifest as many faint bands on a gel or the identification of numerous known "sticky" proteins by mass spectrometry.
| Potential Cause | Recommended Solution |
| Probe is Too Reactive | Reduce the probe concentration or incubation time. A highly reactive probe may label proteins non-specifically.[4] |
| Insufficient Washing During Enrichment | Increase the number and stringency of wash steps after streptavidin pulldown. Include a mild detergent (e.g., 0.1% SDS) in the initial wash buffers. |
| Contamination with Keratins | Take precautions to avoid keratin (B1170402) contamination during sample preparation (e.g., wear gloves, work in a clean environment).[14] Keratins are a common contaminant in proteomics experiments. |
| Non-specific Binding to Beads | Block the streptavidin beads with biotin before adding them to the lysate. Always include a no-probe control to identify proteins that bind non-specifically to the beads.[8] |
Issue 3: Unexpected Mass Shifts or Modifications in MS Data
Interpreting mass spectrometry data can be complex. Unexpected results may arise from various sources.
| Potential Cause | Recommended Solution |
| Unexpected Post-Translational Modifications (PTMs) | The biological state of your sample may involve PTMs you did not anticipate. Use an error-tolerant search in your data analysis software to identify unexpected mass shifts.[17][18] |
| Isobaric Modifications | Some modifications have very similar masses (e.g., trimethylation and acetylation). High-resolution mass spectrometry is required to distinguish between them.[19] |
| Incorrect Amino Acid Sequence in Database | Ensure you are using the correct and most up-to-date protein database for your organism. |
| Sample Preparation Artifacts | Chemical modifications can be introduced during sample handling (e.g., oxidation of methionine, carbamylation from urea). Include these as variable modifications in your database search. |
Visualizations
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Is ABPP and Why It Is Transforming Functional Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. How to Identify Active Enzyme Targets Using ABPP Technology? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 16. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 17. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Asp-AMS in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Asp-AMS, a potent inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS), in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
| Question | Answer |
| 1. Why am I not observing the expected inhibitory effect of this compound on cell viability? | Troubleshooting Steps: - Confirm this compound Integrity: Ensure proper storage of this compound (typically at -20°C or -80°C) to prevent degradation. - Optimize Concentration and Incubation Time: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) and vary the incubation time (e.g., 24, 48, 72 hours). - Cell Line Specificity: this compound is a highly specific inhibitor of mitochondrial AspRS.[1] Cell lines with lower reliance on mitochondrial protein synthesis may be less sensitive. Consider using a positive control cell line known to be sensitive to mitochondrial protein synthesis inhibitors. - Check for Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and affect the experimental outcome. |
| 2. I am observing high background in my Western blot when probing for downstream effects of this compound. | Troubleshooting Steps: - Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). - Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. - Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies. - Lysis Buffer Composition: Ensure your lysis buffer contains sufficient detergent and protease/phosphatase inhibitors to obtain a clear lysate. |
| 3. My immunoprecipitation (IP) with an AspRS antibody is not pulling down the protein after this compound treatment. | Troubleshooting Steps: - Antibody Compatibility: Verify that the antibody used for IP recognizes the native conformation of AspRS and is not blocked by the binding of this compound. - Lysis Conditions: Use a gentle lysis buffer to maintain protein-protein interactions. Harsh detergents can disrupt the complex. - This compound Concentration: High concentrations of this compound might alter the conformation of AspRS in a way that interferes with antibody binding. Try a lower concentration or a shorter treatment time. - Cross-linking: Consider using a cross-linking agent to stabilize the interaction between AspRS and its binding partners before lysis. |
| 4. How does this compound specifically inhibit mitochondrial AspRS over its cytosolic counterpart? | This compound is a potent competitive inhibitor of the mitochondrial enzyme with a Ki of approximately 10 nM. It is significantly less effective against the human cytosolic AspRS, with a Ki of around 300 nM, providing a 30-fold selectivity for the mitochondrial enzyme.[1] |
| 5. What are the expected downstream cellular effects of this compound treatment? | Inhibition of mitochondrial protein synthesis by this compound is expected to lead to a proliferation arrest, often in the G1-phase of the cell cycle.[2] It can also increase the susceptibility of cells to apoptosis.[3] Furthermore, the resulting mitochondrial stress can trigger cellular stress responses, such as the Integrated Stress Response (ISR). |
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Constants (Ki) of this compound
| Target Enzyme | Organism | Ki Value | Reference |
| Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | ~10 nM | [1] |
| Cytosolic Aspartyl-tRNA Synthetase (cyt-AspRS) | Human | ~300 nM | [1] |
Table 2: Effect of this compound on Protein Solubility
| Protein | Condition | Observation | Reference |
| Recombinant human mt-AspRS | 200-fold molar excess of this compound | Optimal for obtaining a monomodal and monodisperse protein, preventing aggregation. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 10 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[4][5][6][7][8]
Western Blot Analysis
Objective: To analyze the expression of proteins involved in downstream signaling pathways affected by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the ISR pathway like ATF4, or apoptosis markers like cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10][11][12][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation (IP)
Objective: To isolate mitochondrial AspRS and its interacting proteins to study the effects of this compound on complex formation.
Materials:
-
Cell line of interest
-
This compound
-
IP lysis buffer (non-denaturing)
-
Antibody against mitochondrial AspRS
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells using a non-denaturing IP lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-AspRS antibody overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.[14][15][16][17]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary action of this compound is the inhibition of mitochondrial aspartyl-tRNA synthetase. This disrupts mitochondrial protein synthesis, leading to a cascade of downstream cellular responses.
Caption: Signaling pathway initiated by this compound.
Experimental Workflow for Investigating this compound Efficacy
This workflow outlines the logical progression of experiments to characterize the effects of this compound.
Caption: Experimental workflow for this compound studies.
Troubleshooting Logic Flowchart
This diagram provides a logical approach to troubleshooting common issues in this compound experiments.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial protein synthesis leads to proliferation arrest in the G1-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. broadpharm.com [broadpharm.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cell viability assay selection guide | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Asp-AMS Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Asp-AMS in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent and specific inhibitor of human mitochondrial aspartyl-tRNA synthetase (mt-AspRS).[1] This enzyme is crucial for the synthesis of proteins within the mitochondria. By inhibiting mt-AspRS, this compound effectively halts the production of essential mitochondrial proteins, leading to a disruption of the electron transport chain and a subsequent decrease in oxidative phosphorylation.[2][3] This impairment of mitochondrial function ultimately impacts cellular energy production and can trigger downstream cellular stress responses, including apoptosis.[4]
Q2: How does inhibition of mitochondrial protein synthesis by this compound affect cell viability?
The inhibition of mitochondrial protein synthesis by this compound can lead to several cellular consequences that reduce viability:
-
Energy Crisis: A decline in oxidative phosphorylation leads to reduced ATP production, which is critical for most cellular functions.[5]
-
Increased Apoptosis: Disruption of the mitochondrial respiratory chain can increase the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade and leading to programmed cell death.[4]
-
Cell Cycle Arrest: Cells may arrest in the G1 phase of the cell cycle in response to the metabolic stress induced by mitochondrial dysfunction.[6]
-
Metabolic Shift: To compensate for the loss of oxidative phosphorylation, cells may upregulate glycolysis.[2]
Q3: Which cell viability assay is most suitable for use with this compound?
The choice of assay is critical, as this compound's mechanism of action can interfere with certain methods.
-
Recommended:
-
ATP-based assays: These assays directly measure the total ATP level in a cell population, which is a good indicator of viability and is less prone to artifacts from mitochondrial inhibitors.[7]
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity, a clear indicator of cell death, and are not directly affected by mitochondrial function.[8]
-
Annexin V/PI staining: This flow cytometry-based method provides detailed information on the stages of apoptosis and necrosis, offering a more nuanced view of cell death mechanisms induced by this compound.[4]
-
-
Use with Caution:
-
Tetrazolium-based assays (MTT, XTT, MTS): These assays measure the activity of mitochondrial dehydrogenases to infer cell viability. Since this compound directly targets mitochondrial function, it can lead to a rapid decrease in the assay signal that may not directly correlate with the number of living cells, potentially underestimating viability.[9][10][11]
-
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Results with MTT Assays
-
Possible Cause: this compound inhibits mitochondrial function, which is what the MTT assay measures. The observed decrease in signal may reflect metabolic inhibition rather than immediate cell death.
-
Troubleshooting Steps:
-
Confirm with an alternative assay: Use an endpoint assay that is independent of mitochondrial metabolic activity, such as an ATP-based assay or a dye exclusion method, to validate the results.
-
Time-course experiment: Perform a time-course experiment to distinguish between early metabolic inhibition and later cytotoxic effects.
-
Control for direct MTT reduction: In a cell-free system, test if this compound directly reduces the MTT reagent. This is a known issue with some chemical compounds.[12][13]
-
Issue 2: High Background Signal in Luminescence-Based ATP Assays
-
Possible Cause: Contamination of reagents or improper handling.
-
Troubleshooting Steps:
-
Use fresh reagents: Prepare fresh assay reagents and buffers.
-
Include a "no-cell" control: This will help determine the background luminescence of the medium and the assay reagents themselves.
-
Optimize cell number: Ensure the cell number is within the linear range of the assay.
-
Issue 3: Discrepancy Between Different Viability Assays
-
Possible Cause: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound may induce a state of metabolic quiescence before causing cell death.
-
Troubleshooting Steps:
-
Understand the assay principle: Be aware of what each assay is measuring. An MTT assay might show a rapid decline in viability, while a dye exclusion assay might show a delayed effect.
-
Multi-parametric analysis: Combine different assays to get a more complete picture. For example, use Annexin V/PI staining to specifically look for apoptosis alongside a metabolic assay.
-
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with this compound in a culture dish or plate for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugate and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration | IC50 (µM) | Reference |
| K562 (Human Leukemia) | Cell Proliferation | 72 hours | ~50 | Fictional Data |
| A549 (Human Lung Carcinoma) | MTT | 48 hours | ~75 | Fictional Data |
| HeLa (Human Cervical Cancer) | ATP-based | 48 hours | ~60 | Fictional Data |
Note: The IC50 values presented are for illustrative purposes and may not reflect actual experimental data for this compound.
Visualizations
This compound Mechanism of Action and Impact on Cell Viability Assays
Caption: Mechanism of this compound and its effects on cellular processes and viability assays.
Mitochondrial (Intrinsic) Apoptosis Pathway Activated by this compound
Caption: Simplified signaling cascade of intrinsic apoptosis induced by this compound.
Troubleshooting Workflow for Cell Viability Assays with this compound
Caption: A logical workflow for troubleshooting inconsistent results in cell viability assays.
References
- 1. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Adaptation to Chronic Inhibition of Mitochondrial Protein Synthesis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of mitochondrial protein synthesis leads to proliferation arrest in the G1-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. A possible mechanism for the cytotoxicity of a polyacetylenic alcohol, panaxytriol: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Asp-AMS Technical Support Center: Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Aspartame-acesulfame salt (Asp-AMS).
Frequently Asked Questions (FAQs)
Q1: What is Aspartame-acesulfame salt (this compound)?
Aspartame-acesulfame salt (this compound), also known by the INS number 962, is a synthetic, low-calorie sweetener. It is a salt formed from the two artificial sweeteners, aspartame (B1666099) and acesulfame (B1210027) potassium.[1][2] On a weight basis, it consists of approximately 64% aspartame and 36% acesulfame.[1] The combination is about 350 times sweeter than sucrose (B13894) (table sugar).[1][2]
Q2: How is the quality and purity of this compound determined?
The quality and purity of this compound are assessed through a series of physicochemical tests and chromatographic analyses. Key quality control parameters include the assay of both aspartame and acesulfame components, loss on drying, specific rotation, and limits for heavy metals like lead.[3] Purity is further evaluated by testing for the presence of specific impurities and degradation products.[3][4]
Q3: What are the common impurities and degradation products of this compound?
During the manufacturing process or under certain storage conditions, impurities and degradation products can arise. Common ones include:
-
5-Benzyl-3,6-dioxo-2-piperazineacetic acid (DKP): A major degradation product of aspartame.[3][4]
-
Acetoacetamide: A degradation product of acesulfame-K.[4][5]
-
5-chloro-acesulfame: An impurity that can arise during the production of acesulfame K.[6]
Q4: Which analytical techniques are most commonly used for this compound analysis?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent method for the simultaneous determination of aspartame and acesulfame in this compound.[7][8][9][10][11][12][13][14] This technique allows for accurate quantification of the active ingredients and the separation and identification of impurities and degradation products.
Quality Control Parameters
The following table summarizes the key quality control specifications for Aspartame-acesulfame salt.
| Parameter | Specification | Method |
| Assay | ||
| Aspartame | 63.0% to 66.0% (dried basis) | Potentiometric Titration or HPLC |
| Acesulfame | 34.0% to 37.0% (acid form, dried basis) | Potentiometric Titration or HPLC |
| Physicochemical Properties | ||
| Loss on Drying | Not more than 0.5% (105°C, 4 h) | Gravimetric |
| Specific Rotation | +14.5° to +16.5° | Polarimetry |
| Impurities | ||
| 5-Benzyl-3,6-dioxo-2-piperazineacetic acid | Not more than 0.5% | HPLC |
| Lead | Not more than 1 mg/kg | Atomic Absorption Spectroscopy |
Source: Adapted from JECFA specifications.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the quality control and purity assessment of this compound.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to be within the optimal range for the column and analytes (typically pH 2.5-4.5 for reversed-phase columns). 3. Reduce the injection volume or dilute the sample. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before analysis. |
| Presence of unexpected peaks | 1. Sample contamination. 2. Degradation of the sample. 3. Carryover from previous injections. | 1. Use high-purity solvents and clean glassware. 2. Prepare fresh samples and store them appropriately (refrigerated and protected from light). 3. Implement a robust needle wash protocol between injections. |
| Low assay values for aspartame or acesulfame | 1. Incomplete sample dissolution. 2. Degradation of the analyte. 3. Inaccurate standard preparation. | 1. Ensure complete dissolution of the sample in the chosen solvent. Sonication may be helpful.[13] 2. Investigate sample storage conditions and preparation procedures to minimize degradation. 3. Prepare fresh standards using accurately weighed reference materials. |
| Interference from degradation products | The degradation products of aspartame, such as DKP and phenylalanine, may co-elute with other components.[15] | Optimize the chromatographic method to ensure baseline separation of all components. This may involve adjusting the mobile phase composition, gradient, or selecting a different column. |
Below is a logical workflow for troubleshooting out-of-specification (OOS) results for this compound assay.
Caption: Troubleshooting workflow for out-of-specification assay results.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is for the simultaneous determination of aspartame and acesulfame, and the quantification of the impurity 5-Benzyl-3,6-dioxo-2-piperazineacetic acid (DKP).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) (80:20 v/v)[13] |
| Flow Rate | 1.0 mL/min[13] |
| Detection Wavelength | 217 nm for Aspartame, 226 nm for Acesulfame-K[13] |
| Injection Volume | 10 µL[13] |
| Column Temperature | 30°C[13] |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of USP reference standards of aspartame, acesulfame K, and DKP in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration.
-
Sample Solution: Accurately weigh about 50 mg of the this compound sample, dissolve in and dilute with the mobile phase to a known volume in a volumetric flask.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability:
Before analysis, inject the standard solution multiple times. The system is suitable if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, and the resolution between adjacent peaks is adequate.
Calculation:
Calculate the percentage of aspartame, acesulfame, and DKP in the sample by comparing the peak areas obtained from the sample solution to those from the standard solution.
Caption: General workflow for HPLC analysis of this compound.
Potentiometric Titration for Assay
This method can be used as an alternative to HPLC for determining the total assay of aspartame and acesulfame.
Principle:
Aspartame-acesulfame salt is dissolved in methanol (B129727) and titrated with a standardized solution of tetrabutylammonium (B224687) hydroxide. The endpoint is determined potentiometrically.[3]
Apparatus:
-
Autotitrator with a glass pH electrode and a silver-silver chloride reference electrode.
Procedure:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in methanol.
-
Titrate with a standardized solution of tetrabutylammonium hydroxide.
-
Determine the endpoint from the titration curve.
-
Calculate the percentage of this compound based on the titrant consumption.
This technical support center provides a foundational guide for the quality control and purity assessment of this compound. For more specific applications or troubleshooting complex issues, it is recommended to consult relevant pharmacopeial monographs and scientific literature.
References
- 1. sweeteners.org [sweeteners.org]
- 2. Aspartame-acesulfame salt - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. Analysis of multiple sweeteners and their degradation products in lassi by HPLC and HPTLC plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re‐evaluation of acesulfame K (E 950) as food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Validation of Analytical Method for Determination of Synthetic Sweeteners and Caffeine in Juices and Carbonated Beverages by HPLC with Photodiode Array Detection | Semantic Scholar [semanticscholar.org]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. curresweb.com [curresweb.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 14. scispace.com [scispace.com]
- 15. waters.com [waters.com]
Technical Support Center: Asp-AMS Experiments
Welcome to the technical support center for Aspartic Acid-Accelerator Mass Spectrometry (Asp-AMS) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors throughout the experimental workflow. These can be broadly categorized as:
-
Sample-related issues: Contamination of samples with modern or dead carbon, inherent heterogeneity of the sample matrix, and chemical degradation or alteration of aspartic acid during sample storage or processing.[1]
-
Sample preparation variability: Incomplete or inconsistent extraction and purification of aspartic acid, introduction of contaminants from reagents, glassware, or the laboratory environment, and inconsistencies in the conversion of the sample to a form suitable for AMS analysis (e.g., graphite).[2]
-
Instrumental variability: Fluctuations in the ion source performance, instability in the accelerator voltage, and variations in detector efficiency.
-
Data analysis and interpretation: Incorrect background subtraction, inadequate correction for isotopic fractionation, and statistical errors in data processing.
Q2: How can I minimize contamination of my samples?
Minimizing contamination is critical for accurate this compound results, especially when dealing with low-level samples. Key strategies include:
-
Clean Laboratory Environment: Conduct sample preparation in a dedicated clean lab with positive pressure and filtered air to minimize dust, which can be a source of amino acid contamination.[3]
-
Proper Handling: Always wear powder-free gloves and use dedicated, thoroughly cleaned glassware and tools.[2][3] Avoid contact with skin, as it is a significant source of amino acids like serine, proline, and hydroxyproline.[3]
-
High-Purity Reagents: Use high-purity, analytical grade reagents and solvents to avoid introducing external carbon or other interfering substances.[2]
-
Careful Sample Storage: Store samples in clean, sealed containers, and minimize the time vials are open to the atmosphere.[2]
-
Blanks: Process and analyze blank samples (containing no aspartic acid) alongside your experimental samples to monitor for and quantify any background contamination.
Q3: What are "matrix effects" and how can I reduce their impact?
Matrix effects refer to the alteration of the ionization efficiency of the target analyte (aspartic acid) due to the presence of other co-eluting components in the sample matrix (e.g., plasma, tissue homogenates).[4][5][6] This can lead to either ion suppression or enhancement, causing inaccurate quantification.
Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: Employ robust sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[6][7]
-
Chromatographic Separation: Optimize HPLC or UPLC conditions to achieve good separation between aspartic acid and interfering compounds.[4][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][5]
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for aspartic acid is highly recommended. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Sample | - Ensure thorough homogenization of the initial sample before taking aliquots.- For solid samples like tissues, consider pooling and homogenizing a larger portion before subsampling. |
| Inconsistent Sample Preparation | - Strictly adhere to the validated sample preparation protocol for all samples.- Use automated liquid handling systems for improved precision in reagent addition and transfers.- Ensure complete and consistent drying of samples before combustion. |
| Contamination | - Review all potential sources of contamination as outlined in the FAQ section.- Run procedural blanks to identify the stage at which contamination might be introduced.[2][3] |
| Instrumental Instability | - Check the stability of the ion source and accelerator before and during the analytical run.- Monitor the beam currents of stable isotopes (e.g., ¹³C) for any significant fluctuations. |
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Incorrect Preparation of Standards and QCs | - Verify the purity and concentration of the aspartic acid reference standard.- Ensure accurate weighing and dilution steps during the preparation of stock and working solutions.- Prepare calibration standards and QCs from separate stock solutions.[9] |
| Matrix Effects | - Implement strategies to mitigate matrix effects as described in the FAQ section.- Evaluate the need for a different sample cleanup procedure or a more suitable internal standard.[4][5][6][7] |
| Degradation of Analyte | - Investigate the stability of aspartic acid in the biological matrix under the storage and processing conditions used.- Conduct stability experiments at different temperatures and for varying durations.[10] |
| Calibration Curve Issues | - Ensure the calibration range covers the expected concentrations of the QC samples.- Use a sufficient number of calibration standards (at least 6-8 non-zero points) to accurately define the curve.[11] |
Experimental Protocols & Methodologies
General Workflow for this compound in a Drug Metabolism Study
This workflow outlines the key steps for quantifying a ¹⁴C-labeled drug that forms a conjugate with endogenous aspartic acid.
Detailed Methodologies
1. Sample Preparation for Aspartic Acid Extraction from Plasma:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile (B52724) containing a known amount of a stable isotope-labeled aspartic acid internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis.
2. HPLC Purification of Aspartic Acid Conjugate:
-
Column: Use a reverse-phase C18 column suitable for the separation of polar metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Fraction Collection: Collect the fraction corresponding to the retention time of the aspartic acid conjugate, which can be determined using a reference standard.
-
Post-Purification: Dry the collected fraction prior to AMS analysis.
Quantitative Data Summary
The precision and accuracy of AMS bioanalytical methods are critical for reliable results. The following table summarizes typical acceptance criteria for method validation based on regulatory guidance.[10][12]
| Parameter | Concentration Level | Acceptance Criteria |
| Precision | LLOQ | ≤ 20% CV (Coefficient of Variation) |
| Low, Mid, High QC | ≤ 15% CV | |
| Accuracy | LLOQ | Within ± 20% of nominal value |
| Low, Mid, High QC | Within ± 15% of nominal value |
LLOQ: Lower Limit of Quantitation; QC: Quality Control
A study on the absolute bioavailability of a ¹⁴C-labeled compound using AMS reported the following performance for their calibration standards and quality controls:[13]
| Parameter | Result |
| Linearity (Correlation Coefficient, r) | 0.9998 |
| Precision (CV) | 3.4 - 8.5% |
| Accuracy | 94 - 108% (82 - 119% for LLOQ) |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-0/microdosing studies using PET, AMS, and LC-MS/MS: a range of study methodologies and conduct considerations. Accelerating development of novel pharmaceuticals through safe testing in humans - a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. omicsonline.org [omicsonline.org]
- 13. Precision and accuracy in the quantitative analysis of biological samples by accelerator mass spectrometry: application in microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Asp-AMS on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aspartyl-(N-sulfamoyl)adenosine (Asp-AMS) with established mitochondrial inhibitors, offering insights into its inhibitory effects on mitochondrial respiration. We present a synthesis of its mechanism of action, a compilation of available quantitative data, detailed experimental protocols for validation, and visualizations of the relevant biological pathways and experimental workflows.
Unveiling the Mechanism: How this compound Disrupts Mitochondrial Respiration
This compound is a potent and specific inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS). This enzyme plays a crucial role in the translation of mitochondrial DNA-encoded proteins, which are essential components of the electron transport chain (ETC) complexes required for oxidative phosphorylation.
By competitively inhibiting mt-AspRS, this compound effectively halts the synthesis of these vital proteins. The depletion of key ETC subunits disrupts the assembly and function of the respiratory complexes, leading to a subsequent decline in mitochondrial oxygen consumption and ATP production. This indirect mechanism of action distinguishes this compound from classical ETC inhibitors that directly bind to and block the function of the respiratory complexes.
Performance Comparison: this compound vs. Classical Mitochondrial Inhibitors
However, we can compare their primary targets and inhibitory constants:
| Inhibitor | Primary Target | Mechanism of Action | Reported Inhibitory Constant (Ki) |
| This compound | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Competitive inhibitor of protein synthesis | Nanomolar (nM) range |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Blocks electron transfer from NADH to ubiquinone | - |
| Antimycin A | Complex III (Cytochrome c reductase) | Blocks electron transfer from cytochrome b to cytochrome c1 | - |
| Oligomycin (B223565) | ATP Synthase (Complex V) | Inhibits the F0 subunit, blocking proton flow and ATP synthesis | - |
Experimental Validation: Protocols for Assessing the Inhibitory Effect of this compound
Validating the inhibitory effect of this compound on mitochondrial respiration requires a time-course experimental design to account for its indirect mechanism of action. High-resolution respirometry is the recommended method for measuring the oxygen consumption rate (OCR) of intact or permeabilized cells.
Experimental Protocol: Time-Course Analysis of this compound Inhibition of Mitochondrial Respiration using High-Resolution Respirometry
Objective: To determine the time-dependent inhibitory effect of this compound on mitochondrial oxygen consumption rate and compare it to the acute effects of classical ETC inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, or a cell line relevant to the research)
-
This compound
-
Rotenone
-
Antimycin A
-
Oligomycin
-
Cell culture medium
-
Respirometry medium (e.g., MiR05 or similar)
-
High-resolution respirometer (e.g., Oroboros O2k or Agilent Seahorse XF)
-
Standard laboratory equipment for cell culture
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in standard culture medium.
-
Treat cells with a range of this compound concentrations for different time points (e.g., 6, 12, 24, 48, and 72 hours). Include a vehicle-treated control group.
-
-
Preparation for Respirometry:
-
At each time point, harvest the cells.
-
Resuspend the cells in pre-warmed respirometry medium at a predetermined optimal cell density.
-
-
High-Resolution Respirometry Measurement:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the cell suspension to the respirometer chambers.
-
Allow the basal respiration rate to stabilize.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess various respiratory states. A typical SUIT protocol for the this compound treated cells would involve the sequential addition of:
-
Digitonin (for permeabilization, if using permeabilized cells)
-
Pyruvate & Malate (Complex I substrates)
-
ADP (to stimulate oxidative phosphorylation)
-
Succinate (Complex II substrate)
-
Cytochrome c (to test for outer mitochondrial membrane integrity)
-
FCCP (uncoupler to measure maximal ETS capacity)
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
-
For comparison, in a separate experiment, perform an acute exposure of untreated cells to rotenone, antimycin A, and oligomycin according to a standard mitochondrial stress test protocol.
-
-
Data Analysis:
-
Calculate the oxygen consumption rate (OCR) at each step of the SUIT protocol.
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity between the this compound treated groups and the control group at each time point.
-
Compare the time-dependent inhibition profile of this compound with the acute inhibition profiles of rotenone, antimyicn A, and oligomycin.
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound inhibition.
A Comparative Guide to Aspartyl-tRNA Synthetase Inhibitors: Asp-AMS and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Aspartyl-tRNA synthetase (AspRS), an essential enzyme in protein synthesis, has emerged as a promising target for the development of novel therapeutics, including antimicrobial and anticancer agents. This guide provides a comparative analysis of Asp-AMS, a potent AspRS inhibitor, and other notable inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Overview of Aspartyl-tRNA Synthetase Inhibitors
Aminoacyl-tRNA synthetases (aaRSs) are responsible for the crucial first step of protein synthesis: the charging of tRNAs with their cognate amino acids. The inhibition of this process leads to an accumulation of uncharged tRNAs, which can trigger a cellular stress response and ultimately halt protein production, making aaRSs attractive drug targets.
This compound is an analogue of the reaction intermediate aspartyl-adenylate and acts as a strong competitive inhibitor of AspRS. Its efficacy has been demonstrated against various AspRS orthologs, including those from bacteria and human mitochondria. This guide compares this compound to other known AspRS inhibitors, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of different compounds against AspRS is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes available quantitative data for this compound and other selected AspRS inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target AspRS | Ki | IC50 | Notes |
| This compound | E. coli | 15 nM | - | Potent competitive inhibitor.[1] |
| Human mitochondrial | 10 nM | - | Strong competitive inhibitor.[2][3] | |
| Human cytosolic | 300 nM | - | 30-fold less potent against cytosolic vs. mitochondrial.[2][3] | |
| P. aeruginosa | Nanomolar range | - | Stronger effect on bacterial AspRS than human cytosolic.[4] | |
| L-aspartol-adenylate | E. coli | 45 µM | - | Weaker inhibitor compared to this compound.[1] |
| Human mitochondrial | 4-27 µM | - | Competitive inhibitor.[2] | |
| Human cytosolic | 4-27 µM | - | Competitive inhibitor.[2] | |
| P. aeruginosa (tRNAAsp) | 41 µM | - | Biphasic inhibition observed.[5][6] | |
| P. aeruginosa (tRNAAsn) | 215 µM | - | Biphasic inhibition observed.[5][6] | |
| Ketomethylphosphonate analog | E. coli | 123 nM | - | Strong competitive inhibitor.[1] |
| GSK97C (spiro-oxazolidin-2-one) | M. tuberculosis | - | Validated hit | Identified through whole-cell target-based screening.[7] |
| GSK93A (2-amino-1,3-thiazole) | M. tuberculosis | - | Validated hit | Identified through whole-cell target-based screening.[7] |
| GSK85A (enamide) | M. tuberculosis | - | Validated hit | Identified through whole-cell target-based screening.[7] |
| GSK92A (enamide) | M. tuberculosis | - | Validated hit | Identified through whole-cell target-based screening.[7] |
Signaling Pathway: Inhibition of AspRS and the Integrated Stress Response
The inhibition of AspRS leads to an accumulation of uncharged tRNAAsp, which is a key signal for cellular stress. This triggers the Integrated Stress Response (ISR), a signaling cascade that aims to restore cellular homeostasis. A central event in this pathway is the activation of the kinase GCN2 (General Control Nonderepressible 2), which then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event inhibits global protein synthesis while allowing for the preferential translation of stress-responsive genes.
Experimental Protocols
Aminoacylation Assay for Measuring AspRS Inhibition
This protocol describes a standard method for determining the inhibitory activity of compounds against AspRS by measuring the attachment of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified AspRS enzyme
-
Total tRNA or purified tRNAAsp
-
Radiolabeled L-aspartic acid (e.g., [14C]Asp or [3H]Asp)
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Test inhibitor compound at various concentrations
-
Trichloroacetic acid (TCA) solution (5% and 10%)
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled L-aspartic acid.
-
Add the test inhibitor at a range of concentrations to individual reaction tubes. Include a control with no inhibitor.
-
Add the tRNA to the reaction mixture.
-
-
Enzyme Initiation:
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a predetermined amount of purified AspRS enzyme to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific time period (e.g., 10-20 minutes) during which the reaction rate is linear.
-
-
Quenching and Precipitation:
-
Stop the reaction by spotting an aliquot of each reaction mixture onto a filter paper disc pre-soaked in cold 10% TCA.
-
Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Perform a final wash with ethanol (B145695) or acetone (B3395972) and allow the filters to dry completely.
-
-
Quantification:
-
Place each dried filter disc in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNAAsp.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay at different substrate (L-aspartic acid or tRNA) concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Experimental Workflow: High-Throughput Screening for AspRS Inhibitors
The discovery of novel AspRS inhibitors often relies on high-throughput screening (HTS) of large compound libraries. The following workflow outlines a typical HTS campaign.
Conclusion
This compound stands out as a highly potent inhibitor of aspartyl-tRNA synthetase, particularly against bacterial and human mitochondrial enzymes. Its competitive mechanism of action and nanomolar efficacy make it a valuable research tool and a potential scaffold for the development of novel therapeutics. The comparison with other inhibitors, such as L-aspartol-adenylate, highlights the significant impact of structural modifications on inhibitory potency. The continued exploration of AspRS inhibitors through systematic screening and characterization, utilizing robust experimental protocols as outlined in this guide, holds great promise for the discovery of new drugs to combat infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Uncharged tRNA Activates GCN2 by Displacing the Protein Kinase Moiety " by Jinsheng Dong, Hongfang Qiu et al. [epublications.marquette.edu]
- 4. The tRNA-binding moiety in GCN2 contains a dimerization domain that interacts with the kinase domain and is required for tRNA binding and kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
A Comparative Guide to Asp-AMS and Other Mitochondrial Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable mitochondrial enzyme inhibitor is critical for robust experimental design and accurate interpretation of results. This guide provides an objective comparison of Aspartyl-tRNA Synthetase-Adenosine Monosulfate (Asp-AMS), a potent inhibitor of mitochondrial aspartyl-tRNA synthetase, with a range of other inhibitors targeting various components of mitochondrial metabolism. The information presented herein is supported by experimental data to facilitate an informed choice of inhibitors for your research needs.
Introduction to this compound
This compound is an analogue of aspartyl-adenylate and functions as a potent and specific competitive inhibitor of aspartyl-tRNA synthetase (AspRS), with a particularly high affinity for the mitochondrial isoform (mt-AspRS)[1][2]. By inhibiting mt-AspRS, this compound disrupts mitochondrial protein synthesis, a critical process for the maintenance of the electron transport chain and oxidative phosphorylation.
Performance Comparison of Mitochondrial Enzyme Inhibitors
The efficacy of a mitochondrial inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The following tables summarize these values for this compound and a selection of other commonly used mitochondrial enzyme inhibitors, categorized by their respective targets.
Table 1: Inhibitors of Mitochondrial Aminoacyl-tRNA Synthetases
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Kᵢ) | Reference(s) |
| This compound | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | 10 nM | [1][2] |
| Aspartol-AMP | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) | Human | 4-27 µM | [2] |
| This compound | Cytosolic Aspartyl-tRNA Synthetase (cyt-AspRS) | Human, Bovine | 300 nM | [1][2] |
Table 2: Inhibitors of the Mitochondrial Electron Transport Chain
| Inhibitor | Target Complex | Organism/System | IC₅₀ / Kᵢ | Reference(s) |
| Complex I | ||||
| Rotenone (B1679576) | NADH Dehydrogenase | Bovine Heart Mitochondria | IC₅₀: 1.7 - 2.2 µM | [3] |
| Piericidin A | NADH Dehydrogenase | Bovine Heart Mitochondria | Low nanomolar range | [4] |
| Complex II | ||||
| Atpenin A5 | Succinate Dehydrogenase | Mammalian Mitochondria | IC₅₀: 3.7 nM | [2][5][6] |
| Thenoyltrifluoroacetone (TTFA) | Succinate Dehydrogenase | Bovine Heart Mitochondria | IC₅₀: 5.8 µM | [5][6] |
| Malonate | Succinate Dehydrogenase | Submitochondrial Particles | IC₅₀: ~40 µM | [6][7] |
| Lonidamine | Succinate-Ubiquinone Reductase | Isolated Mitochondria | IC₅₀: ~100-200 µM | |
| Complex III | ||||
| Antimycin A | Cytochrome bc1 Complex | Various | Potent inhibitor | [8][9][10] |
| Myxothiazol | Cytochrome bc1 Complex | Various | Potent inhibitor | [9][11] |
| Stigmatellin | Cytochrome bc1 Complex | Various | Potent inhibitor | [8][12] |
| Complex IV | ||||
| Potassium Cyanide (KCN) | Cytochrome c Oxidase | Various | Micromolar to millimolar range | [13][14][15][16] |
| Sodium Azide (NaN₃) | Cytochrome c Oxidase | Non-synaptic Mitochondria | Linear decrease in activity with increasing concentration | [17] |
Table 3: Inhibitors of Mitochondrial ATP Synthase (Complex V)
| Inhibitor | Target | Organism/System | IC₅₀ / Kᵢ | Reference(s) |
| Oligomycin A | F₀ Subunit | MCF7 cells | IC₅₀: ~100 nM | [18][19][20][21] |
| DCCD | F₀ Subunit | Various | Potent inhibitor | |
| Resveratrol | F₁F₀-ATPase | Submitochondrial Particles | IC₅₀: 21.6 µM (ATPase activity) | |
| Genistein | F₁F₀-ATPase | Submitochondrial Particles | Potent inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key assays used to characterize mitochondrial inhibitors.
In Vitro Aminoacyl-tRNA Synthetase Inhibition Assay
This assay determines the inhibitory potential of a compound against a specific aminoacyl-tRNA synthetase by measuring the enzyme's activity in the presence of the inhibitor.
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., mt-AspRS)
-
Cognate tRNA
-
Cognate ¹⁴C-labeled amino acid (e.g., ¹⁴C-Aspartic Acid)
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Inhibitor compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, ¹⁴C-labeled amino acid, and tRNA.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the aminoacyl-tRNA synthetase.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the tRNA.
-
Filter the mixture through glass fiber filters to capture the precipitated tRNA with the attached radiolabeled amino acid.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[22]
Mitochondrial Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This assay measures the rate of oxygen consumption in live cells, providing a real-time assessment of mitochondrial respiration and the effects of inhibitors.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cell culture medium
-
Seahorse XF calibrant
-
Inhibitors of interest (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the inhibitors (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effect of the test compound on these parameters.[23][24]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.
Materials:
-
Fluorescent dye sensitive to ΔΨm (e.g., TMRM, TMRE, or JC-1)
-
Cells of interest
-
Fluorescence microscope or plate reader
-
Uncoupler (e.g., FCCP) as a positive control for depolarization
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the fluorescent dye at a specific concentration and incubate under normal culture conditions for a defined period.
-
Wash the cells to remove excess dye.
-
Treat the cells with the inhibitor of interest at various concentrations.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
-
Use an uncoupler like FCCP as a positive control to induce complete depolarization.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: The Mitochondrial Electron Transport Chain.[1][25][26][27][28]
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 3. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological concentrations of cyanide stimulate mitochondrial Complex IV and enhance cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological concentrations of cyanide stimulate mitochondrial Complex IV and enhance cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. microbenotes.com [microbenotes.com]
- 28. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]
A Researcher's Guide to Cross-Validating Aspartyl-tRNA Synthetase (AspRS) Inhibition by Asp-AMS
For drug development professionals and researchers targeting aminoacyl-tRNA synthetases (aaRSs), rigorous cross-validation of experimental findings is paramount. This guide provides a comparative overview of methodologies to validate the inhibitory effects of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase (AspRS). We will delve into the experimental protocols for primary high-throughput screening and essential secondary assays for robust validation.
Aminoacyl-tRNA synthetases are crucial enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule.[1][2][3][4] Their essential role makes them attractive targets for novel antimicrobial and therapeutic agents.[5][6][7] this compound has been identified as a powerful competitive inhibitor of AspRS, particularly the mitochondrial enzyme, with Ki values in the nanomolar range.[8]
Comparative Analysis of Experimental Methodologies
To ensure the validity of screening results for inhibitors like this compound, it is critical to employ orthogonal assays that measure different aspects of the enzyme's activity or the inhibitor's mechanism of action. The following table summarizes key experimental approaches for the cross-validation of this compound's inhibitory effects on AspRS.
| Experimental Method | Principle | Measures | Advantages | Limitations |
| Primary Assay: High-Throughput Screening (HTS) - PPi Detection | Monitors the first step of the aminoacylation reaction: the activation of aspartate with ATP, which releases pyrophosphate (PPi).[3] | Enzyme kinetics (rate of PPi formation) | Rapid, suitable for large-scale screening, and does not require radiolabeled substrates.[1] | Indirect measurement; may not detect inhibitors of the second reaction step (tRNA charging). |
| Secondary Assay 1: Direct Aminoacylation Assay | Quantifies the formation of radiolabeled Asp-tRNAAsp. This directly measures the final product of the AspRS-catalyzed reaction. | Amount of charged tRNA | Direct and definitive confirmation of tRNA charging inhibition. | Requires handling of radioactive materials, lower throughput. |
| Secondary Assay 2: Protein Translation Inhibition Assay | Measures the overall impact on protein synthesis in a cellular or cell-free system.[6] | Rate of protein synthesis | Provides cellular context and confirms downstream functional effects. | Inhibition may be due to off-target effects, not solely AspRS inhibition. |
| Secondary Assay 3: Thermal Shift Assay (TSA) | Detects the stabilization or destabilization of the target protein upon ligand binding by monitoring its melting temperature.[6] | Change in protein melting temperature (ΔTm) | Confirms direct binding of the inhibitor to the target protein. | Does not provide information on the mechanism of inhibition (e.g., competitive, non-competitive). |
Experimental Protocols
High-Throughput Screening (HTS) Assay for PPi Detection
This assay continuously monitors the production of pyrophosphate (PPi), a product of the amino acid activation step catalyzed by AspRS.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing HEPES-NaOH (pH 7.5), MgCl₂, KCl, ATP, and L-aspartic acid.
-
Enzyme and Inhibitor: Add purified recombinant AspRS to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Detection System: Incorporate a coupled enzyme system to detect PPi. For instance, PPi can be converted to ATP by ATP sulfurylase, and the resulting ATP is used by luciferase to generate a luminescent signal. Alternatively, a fluorescent phosphate (B84403) sensor can be used.
-
Initiation and Measurement: Initiate the reaction by adding the final substrate (e.g., ATP). Measure the signal (luminescence or fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates from the kinetic curves. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Direct Aminoacylation Assay
This method directly quantifies the amount of charged tRNA, providing a definitive measure of AspRS activity.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing HEPES-NaOH (pH 7.5), MgCl₂, KCl, ATP, and [³H]-L-aspartic acid. Include purified tRNAAsp.
-
Enzyme and Inhibitor: Add purified recombinant AspRS to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Incubation: Initiate the reaction and incubate at a specific temperature (e.g., 37°C) for a defined time course.
-
Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid, TCA). Precipitate the tRNA on filter paper.
-
Washing and Scintillation Counting: Wash the filters with cold TCA to remove unincorporated [³H]-L-aspartic acid. Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-Asp-tRNAAsp formed. Calculate the IC₅₀ of this compound by assessing its effect on the rate of aminoacylation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for Aspartate-Specific Absolute Measurement of Stoichiometry (Asp-AMS) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for Aspartate-Specific Absolute Measurement of Stoichiometry (Asp-AMS) studies. This compound is a powerful mass spectrometry-based technique for the absolute quantification of protein cleavage events at aspartate residues, which is particularly crucial for studying the activity of caspases and other aspartate-specific proteases involved in signaling pathways such as apoptosis. The inclusion of rigorous controls is paramount for ensuring the accuracy, specificity, and reproducibility of this compound data.
Data Presentation: Comparison of Control Strategies
Effective control experiments are essential to validate the specificity of the cleavage event and the accuracy of quantification. Below is a summary of key control experiments and their expected outcomes.
| Control Experiment | Purpose | Expected Outcome in this compound Analysis | Interpretation of Deviation |
| Negative Control: Non-specific Protease Inhibitor Treatment | To ensure that the observed cleavage is specific to aspartate proteases. | Significant reduction or absence of the quantified cleaved peptide compared to the untreated sample. | Incomplete inhibition or presence of non-aspartate protease activity. |
| Negative Control: Caspase-Deficient Cell Line/Organism | To confirm that the cleavage event is dependent on the targeted caspase(s). | Absence or significant reduction of the cleaved peptide in the caspase-deficient sample compared to the wild-type. | Cleavage is mediated by other proteases. |
| Positive Control: Recombinant Protein with Known Cleavage Site | To validate the efficiency of the this compound workflow, including enzymatic digestion and mass spectrometry detection. | Accurate and reproducible quantification of the cleaved peptide from the recombinant protein. | Suboptimal workflow efficiency; issues with digestion, labeling, or MS sensitivity. |
| Positive Control: Induction of Apoptosis | To confirm the ability of the this compound method to detect changes in caspase-mediated cleavage under biological stimulation. | Increased stoichiometry of known caspase substrates upon apoptosis induction. | The assay is not sensitive enough to detect biological changes. |
| Internal Standard: Heavy Isotope-Labeled Synthetic Peptide | To enable absolute quantification and to control for variability in sample processing and MS analysis.[1] | Consistent ratio of endogenous (light) to synthetic (heavy) peptide across technical replicates.[1] | Variability in sample preparation or instrument performance. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of this compound studies. The following protocols outline the key control experiments.
Protocol 1: General this compound Workflow for Stoichiometry Measurement
This protocol is based on N-terminomics approaches for the enrichment and quantification of N-terminal peptides resulting from protease cleavage.[2][3][4]
-
Sample Preparation: Lyse cells or tissues under conditions that preserve protein modifications.
-
Protein Quantification: Determine the total protein concentration for normalization.
-
Reduction and Alkylation: Reduce and alkylate cysteine residues to denature proteins and prevent disulfide bond formation.
-
Protease Digestion: Digest the proteome with a non-specific protease (e.g., Trypsin) to generate peptides.
-
N-terminal Peptide Labeling: Chemically label the newly generated N-termini of cleaved peptides. Isobaric tags (e.g., TMT or iTRAQ) can be used for relative quantification.[5][6][7][8] For absolute quantification, spike in a known amount of a heavy isotope-labeled synthetic peptide standard corresponding to the target cleaved peptide.[1]
-
Enrichment of N-terminal Peptides: Use a method such as Terminal Amine Isotopic Labeling of Substrates (TAILS) or subtiligase-based enrichment to isolate the labeled N-terminal peptides.[2][9][10]
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.[2]
-
Data Analysis: Calculate the stoichiometry of cleavage by comparing the abundance of the cleaved peptide to the total amount of the protein (determined from a parallel analysis of the whole proteome).
Protocol 2: Negative Control using a Pan-Caspase Inhibitor (e.g., Z-VAD-FMK)
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1-2 hours prior to and during the experimental treatment. A vehicle-treated control group should be run in parallel.
-
Induce Apoptosis (Optional): Treat both inhibitor-treated and vehicle-treated cells with an apoptosis-inducing agent (e.g., staurosporine) to stimulate caspase activity.
-
Sample Collection and Lysis: Harvest the cells and prepare lysates as described in the general this compound workflow.
-
This compound Analysis: Proceed with the this compound workflow to quantify the target cleavage events.
-
Data Comparison: Compare the stoichiometry of cleavage in the inhibitor-treated samples to the vehicle-treated controls.
Protocol 3: Positive Control using a Recombinant Substrate
-
Prepare Recombinant Protein: Obtain or express a purified recombinant protein that is a known substrate for the caspase of interest and contains a single, well-characterized cleavage site.
-
In Vitro Cleavage Reaction: Incubate the recombinant protein with a known amount of the active caspase in an appropriate reaction buffer. Include a control reaction without the caspase.
-
Spike-in: Add a known amount of the cleaved and uncleaved recombinant protein into a complex cell lysate from a caspase-deficient cell line to mimic a biological sample.
-
This compound Analysis: Perform the this compound workflow on the spiked lysate.
-
Quantification and Validation: Calculate the stoichiometry of the cleaved recombinant protein and compare it to the expected value based on the in vitro cleavage reaction.
Visualizations
Experimental Workflow for this compound
Caption: this compound experimental workflow.
Caspase Activation Signaling Pathway
Caption: Caspase activation signaling pathways.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. pnas.org [pnas.org]
- 3. escholarship.org [escholarship.org]
- 4. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iFASP: Combining Isobaric Mass Tagging with Filter-Aided Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itsibio.com [itsibio.com]
- 9. An Unbiased Proteomic Screen Reveals Caspase Cleavage Is Positively and Negatively Regulated by Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
A Comparative Analysis of Anti-Amyloid-Beta Monoclonal Antibodies in Alzheimer's Disease
A deep dive into the statistical data from clinical trials of leading antibody therapies targeting amyloid-beta for the treatment of Alzheimer's disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the efficacy and safety profiles of prominent anti-amyloid-beta (Aβ) monoclonal antibodies. The data presented is compiled from various clinical trials and systematic reviews, offering an objective look at the performance of these therapies.
Efficacy: Reduction in Brain Amyloid and Cognitive Decline
The primary therapeutic goal of anti-Aβ monoclonal antibodies is to clear amyloid plaques from the brain, which is hypothesized to slow the progression of cognitive decline in individuals with Alzheimer's disease. The following tables summarize the quantitative data on the impact of several key antibodies on brain amyloid levels and cognitive function.
Table 1: Comparative Efficacy on Brain Amyloid Reduction
| Monoclonal Antibody | Mechanism of Action | Key Clinical Trial(s) | Baseline Amyloid Level | Change in Amyloid Level (SUVR/Centiloids) | Treatment Duration to Amyloid Negativity |
| Lecanemab | Binds to Aβ protofibrils | CLARITY AD | 77 Centiloids | Reduction of 1.21 from baseline on CDR-SB[1] | 12 to 44 months (for baseline 50-200 Centiloids)[2] |
| Aducanumab | Binds to Aβ fibrils and plaques | EMERGE, ENGAGE | 85.3 Centiloids (EMERGE, high-dose) | 71% reduction (EMERGE, high-dose)[3] | 16 to 40 months (for baseline 50-200 Centiloids)[2] |
| Donanemab | Targets deposited Aβ plaque | TRAILBLAZER-ALZ | Not Specified | Not Specified | 6 to 20 months (for baseline 50-200 Centiloids)[2] |
| Gantenerumab | Binds to Aβ fibrils | GRADUATE I & II | Not Specified | Reduces amyloid, particularly in early stages[1] | 10 to 70 months (for baseline 40-185 Centiloids)[2] |
| Bapineuzumab | Targets N-terminus of Aβ | Phase 2 trials | Not Specified | No significant benefit[1] | Not Applicable |
| Solanezumab | Targets soluble Aβ monomers | EXPEDITION trials | Not Specified | Little to no beneficial effects[1] | Not Applicable |
| Crenezumab | Targets multiple forms of Aβ | CREAD 1 & 2 | Not Specified | Ineffective[1] | Not Applicable |
Table 2: Comparative Efficacy on Cognitive and Functional Outcomes
| Monoclonal Antibody | Cognitive/Functional Endpoint | Result |
| Lecanemab | CDR-SB | Showed effectiveness in slowing cognitive decline[1] |
| Aducanumab | CDR-SB | -0.39 (-22%) decrease from baseline[1] |
| Donanemab | Not Specified | Statistically significant benefits on several clinical measures[4] |
| Gantenerumab | CDR-SB | Score of 1.69 (1.37, 2.01)[1] |
| Bapineuzumab | ADAS-Cog11, DAD | No significant treatment differences[5] |
| Solanezumab | ADAS-Cog14, ADCS-ADL | Did not meet primary cognitive and functional endpoints[3] |
| Crenezumab | CDR-SB | Score of 3.61 (ineffective)[1] |
Safety Profile: A Look at Adverse Events
A critical aspect of evaluating these therapies is their safety profile, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA). ARIA-E refers to edema (swelling) and ARIA-H refers to microhemorrhages (small bleeds) in the brain.
Table 3: Comparative Safety Profile - Risk of ARIA
| Monoclonal Antibody | Risk of ARIA-E | Risk of ARIA-H | Notes |
| Aducanumab | Increased risk by a very large effect size[4] | Increased risk by a moderate effect size[4] | Two of six participants in the 200-mg group experienced ARIA-E in a phase 1 trial[5] |
| Lecanemab | Increased risk | Increased risk | Specific effect size not detailed in provided context |
| Donanemab | Increased risk | Increased risk | Specific effect size not detailed in provided context |
| Gantenerumab | Increased risk | Increased risk | Specific effect size not detailed in provided context |
| Bapineuzumab | Increased risk | Increased risk | Specific effect size not detailed in provided context |
Experimental Protocols
The clinical trials for these monoclonal antibodies generally follow a similar structure, designed to assess their efficacy and safety in patients with early-stage Alzheimer's disease.
Key Components of a Typical Phase III Clinical Trial Protocol:
-
Patient Population: Individuals with mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology via PET or CSF analysis.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Intervention: Intravenous infusions of the monoclonal antibody at specified doses and intervals (e.g., every 4 weeks).
-
Primary Endpoints:
-
Change from baseline on a cognitive scale, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Change in brain amyloid levels as measured by PET imaging.
-
-
Safety Monitoring: Regular brain MRI scans to monitor for ARIA and other adverse events.
Visualizing the Science
To better understand the biological basis and the experimental process, the following diagrams illustrate the amyloid cascade hypothesis and a typical workflow for these clinical trials.
Caption: The Amyloid Cascade Hypothesis in Alzheimer's Disease.
Caption: Generalized Workflow of a Phase III Anti-Amyloid Antibody Clinical Trial.
References
- 1. A systematic review of the efficacy and safety of anti-amyloid beta monoclonal antibodies in treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative systems pharmacology‐based exploration of relevant anti‐amyloid therapy challenges in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passive Anti-amyloid Beta Monoclonal Antibodies: Lessons Learned over Past 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of anti-amyloid-β monoclonal antibodies effects in Alzheimer’s disease: a systematic review and meta-analysis highlighting target engagement and clinical meaningfulness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Amyloid-β Monoclonal Antibodies for Alzheimer’s Disease: Pitfalls and Promise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Aspartyl-tRNA Synthetase Inhibition using Asp-AMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) with other aminoacyl-tRNA synthetase (aaRS) inhibitors, supported by experimental data. The focus is on the reproducibility of experiments aimed at inhibiting aspartyl-tRNA synthetase (AspRS), a critical enzyme in protein biosynthesis and a promising target for novel therapeutics.
Introduction to this compound and Aspartyl-tRNA Synthetase
Aspartyl-tRNA synthetase (AspRS) is a vital enzyme responsible for the specific attachment of the amino acid aspartate to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. The inhibition of this enzyme can halt protein production, making it an attractive target for the development of antimicrobial and other therapeutic agents. This compound is a potent and specific inhibitor of AspRS, acting as a stable analog of the natural reaction intermediate, L-aspartyl adenylate.[1] Its high affinity and specificity make it a valuable tool for studying the function of AspRS and for screening potential drug candidates.
Comparative Performance of this compound
The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. This compound has demonstrated significant potency and selectivity, particularly for mitochondrial and bacterial forms of AspRS.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Reference |
| This compound | Human mitochondrial AspRS | 10 nM | Not Reported | [1] |
| This compound | Human and Bovine cytosolic AspRS | 300 nM | Not Reported | [1] |
| Aspartol-AMP | Human mitochondrial AspRS | 4-27 µM | Not Reported | [1] |
| Dealanylascamycin (DACM) | P. falciparum AspRS | Not Reported | 3.8 ± 0.2 µM (in culture) | [2] |
| AMS (synthetic analog) | P. falciparum AspRS | Not Reported | 53 ± 2 nM (in HepG2 cells) | [2] |
| Borrelidin | Threonyl-tRNA synthetase (ThrRS) | Not Reported | 0.97 nM (P. falciparum) | [3] |
| Halofuginone | Prolyl-tRNA synthetase (ProRS) | Not Reported | Not Reported | [4] |
Key Findings:
-
This compound is a significantly more potent inhibitor of human mitochondrial AspRS (Ki = 10 nM) compared to both its cytosolic counterpart (Ki = 300 nM) and the alternative inhibitor aspartol-AMP (Ki = 4-27 µM).[1]
-
The synthetic analog of dealanylascamycin, AMS, shows high potency in inhibiting the growth of P. falciparum by targeting its AspRS.[2]
-
While other aaRS inhibitors like Borrelidin and Halofuginone are potent, they target different synthetases (ThrRS and ProRS, respectively), highlighting the specificity of these inhibitors.[3][4]
Experimental Protocols
To ensure the reproducibility of experiments using this compound, a detailed and standardized protocol is essential. The following outlines a typical aminoacylation inhibition assay.
Protocol: In Vitro Aminoacylation Inhibition Assay
This assay measures the ability of an inhibitor to prevent the attachment of a radiolabeled amino acid to its tRNA by the target synthetase.
Materials:
-
Purified Aspartyl-tRNA Synthetase (AspRS)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-Aspartic Acid
-
Total tRNA
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0, 30 mM MgCl₂, 30 mM KCl)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, prepare reaction mixtures containing the assay buffer, MgCl₂, KCl, BSA, DTT, and total tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified AspRS enzyme to each well and incubate for a specified time (e.g., 20 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the aminoacylation reaction by adding a solution of ATP and [³H]-Aspartic Acid to each well.
-
Reaction Quenching: After a set incubation period (e.g., 7 minutes), stop the reaction by precipitating the tRNA and any attached radiolabeled amino acid using cold TCA.
-
Filtration and Washing: Filter the precipitated material through glass fiber filters and wash thoroughly with cold TCA to remove any unincorporated [³H]-Aspartic Acid.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Calculate the IC50 value using a suitable nonlinear regression model.
Visualizing the Mechanism and Workflow
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
This compound is a highly potent and selective inhibitor of aspartyl-tRNA synthetase, offering a valuable tool for research and drug development. The reproducibility of experiments utilizing this compound is contingent on the adherence to detailed and standardized protocols, such as the in vitro aminoacylation inhibition assay described herein. By providing clear comparative data and methodologies, this guide aims to support researchers in conducting robust and reproducible studies in the field of aminoacyl-tRNA synthetase inhibition.
References
- 1. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Asp-AMS's Mechanism of Action: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides an objective comparison of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of human mitochondrial aspartyl-tRNA synthetase (mt-AspRS), with alternative compounds. The information is supported by experimental data to facilitate independent verification and further investigation.
This compound is an analogue of the natural reaction intermediate aspartyl-adenylate and acts as a strong competitive inhibitor of mt-AspRS.[1][2] Its high affinity and specificity for the mitochondrial enzyme over its cytosolic counterpart make it a valuable tool for studying mitochondrial protein synthesis and a potential starting point for the development of novel therapeutics, particularly antimicrobials. The rationale for targeting aminoacyl-tRNA synthetases (aaRSs) in antimicrobial research lies in their essential role in protein biosynthesis, a process vital for bacterial survival.[3][4]
Comparative Analysis of AspRS Inhibitors
The inhibitory potency of this compound is best understood in comparison to other known inhibitors of aspartyl-tRNA synthetases. The following table summarizes the key quantitative data for this compound and a relevant alternative, L-aspartol-adenylate (aspartol-AMP).
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| This compound | Human mitochondrial AspRS | 10 nM | A 500-fold stronger inhibitor than aspartol-AMP for the mitochondrial enzyme.[1] |
| Human cytosolic AspRS | 300 nM | Shows 30-fold selectivity for the mitochondrial over the cytosolic enzyme.[1] | |
| E. coli AspRS | Nanomolar range | Exhibits a stronger effect on bacterial AspRS than on human cytosolic AspRS.[2] | |
| L-aspartol-adenylate (aspartol-AMP) | Human mitochondrial AspRS | 4-27 µM | A weaker competitive inhibitor compared to this compound.[1] |
| Human cytosolic AspRS | 4-27 µM | Similar inhibitory activity on both mitochondrial and cytosolic enzymes.[1] | |
| P. aeruginosa ND-AspRS | 41 µM (for tRNAAsp) and 215 µM (for tRNAAsn) | Exhibits biphasic inhibition in non-discriminating AspRS.[5][6] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the active site of aspartyl-tRNA synthetase, thereby preventing the binding of the natural substrate, aspartic acid. This inhibition blocks the aminoacylation of tRNAAsp, a critical step in protein synthesis. The diagram below illustrates this inhibitory mechanism within the broader context of mitochondrial protein synthesis.
Caption: Competitive inhibition of mitochondrial AspRS by this compound.
Experimental Protocols for Verification
To independently verify the mechanism and potency of this compound, a standard aminoacyl-tRNA synthetase inhibition assay can be performed. The following is a generalized protocol based on common methodologies such as filter-binding assays.
Objective: To determine the inhibitory effect of this compound on the aminoacylation of tRNAAsp by mt-AspRS.
Materials:
-
Purified recombinant human mitochondrial AspRS (mt-AspRS)
-
This compound
-
L-aspartol-adenylate (for comparison)
-
[3H]-labeled L-aspartic acid
-
Unlabeled L-aspartic acid
-
ATP
-
tRNAAsp transcript
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Filter disks (e.g., nitrocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [3H]-L-aspartic acid.
-
Inhibitor Addition: Add varying concentrations of this compound (or the comparative inhibitor) to the reaction tubes. Include a control with no inhibitor.
-
Enzyme and tRNA Addition: Initiate the reaction by adding mt-AspRS and tRNAAsp.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.
-
Quenching and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached [3H]-aspartic acid.
-
Filtering: Filter the reaction mixture through the filter disks. The precipitated tRNA will be captured on the filter.
-
Washing: Wash the filters with cold TCA to remove any unincorporated [3H]-aspartic acid.
-
Scintillation Counting: Place the dried filters in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Caption: Workflow for an aminoacyl-tRNA synthetase inhibition assay.
Logical Relationship of this compound Research
The study of this compound and similar compounds follows a logical progression from initial characterization to broader applications. This can be visualized as a pathway from fundamental enzyme kinetics to potential therapeutic development.
References
- 1. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications of Claude Sauter [cj.sauter.free.fr]
- 3. Publications before 2012 - MitoCross [mitocross.unistra.fr]
- 4. Distinct mitochondrial defects trigger the integrated stress response depending on the metabolic state of the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Asp-AMS Against Known Metabolic Disruptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a known inhibitor of mitochondrial protein synthesis, against two well-characterized metabolic disruptors: Bisphenol A (BPA) and Tributyltin (TBT). While this compound is primarily recognized for its specific enzymatic inhibition, this guide explores its potential to induce metabolic disruption by targeting mitochondrial function. The established metabolic effects of BPA and TBT serve as benchmarks for this comparison.
Introduction to the Compounds
This compound is a potent and specific competitive inhibitor of human mitochondrial aspartyl-tRNA synthetase (mt-AspRS)[1]. This enzyme is crucial for the synthesis of proteins within the mitochondria, which are the primary sites of cellular energy production. By inhibiting mt-AspRS, this compound has the potential to impair mitochondrial protein synthesis, leading to mitochondrial dysfunction and, consequently, broader metabolic disturbances.
Bisphenol A (BPA) is a widely used industrial chemical that has been identified as an endocrine-disrupting chemical with significant metabolic effects.[2][3][4][5][6][7] Exposure to BPA is linked to insulin (B600854) resistance, obesity, and disruption of glucose and lipid metabolism.[2][4][6] Its mechanisms of action are multifaceted, involving interactions with various hormone receptors and signaling pathways that regulate metabolism.[2][5]
Tributyltin (TBT) is an organotin compound primarily used as a biocide in anti-fouling paints. It is a potent endocrine disruptor and has been shown to induce significant metabolic changes.[8][9][10][11][12] TBT is considered an obesogen, promoting the development of fat cells and leading to adiposity.[8][11] It also impairs glucose homeostasis and can induce insulin resistance.[11]
Comparative Data on Metabolic Disruption
The following tables summarize the known and potential metabolic effects of this compound, BPA, and TBT. The effects of this compound are hypothesized based on its mechanism of action, while the effects of BPA and TBT are based on extensive experimental evidence.
Table 1: Effects on Cellular Metabolism
| Parameter | This compound (Hypothesized) | Bisphenol A (BPA) | Tributyltin (TBT) |
| Mitochondrial Respiration | Decreased (due to impaired protein synthesis) | Decreased, Mitochondrial Dysfunction[2][5] | Impaired, Oxidative Stress[12] |
| Glycolysis | Increased (compensatory) | Altered Glucose Metabolism[4][6] | Altered Glucose Metabolism[11] |
| ATP Production | Decreased | Decreased | Decreased |
| Adipogenesis | Unknown | Promotes Adipogenesis[2][5] | Promotes Adipogenesis[8][11] |
| Insulin Signaling | Potentially Impaired | Induces Insulin Resistance[3][4][6] | Induces Insulin Resistance[11] |
| Glucose Uptake | Potentially Decreased | Decreased in Muscle[4][6] | Altered Glucose Homeostasis[11] |
Table 2: Summary of Mechanisms of Action
| Compound | Primary Molecular Target(s) | Key Signaling Pathways Affected |
| This compound | Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS)[1] | Mitochondrial Protein Synthesis (inhibited) |
| Bisphenol A (BPA) | Estrogen Receptors, G-protein Coupled Receptors[2][5] | Estrogen Signaling, Insulin Signaling, Adipogenic Pathways[2][3][4][5] |
| Tributyltin (TBT) | Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Retinoid X Receptor (RXR) | Adipogenesis, Glucose Metabolism[8][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these compounds.
Caption: Hypothesized metabolic disruption pathway of this compound.
Caption: Simplified signaling pathways for BPA-induced metabolic disruption.
Experimental Workflow Diagram
This diagram outlines a typical workflow for assessing the metabolic effects of a compound using cellular assays.
Caption: General experimental workflow for assessing metabolic disruption.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is adapted from established methods to assess mitochondrial respiration and glycolysis.[13][14][15][16][17][18]
Objective: To measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells to assess mitochondrial function and glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest (e.g., HepG2, 3T3-L1)
-
Test compounds: this compound, BPA, TBT
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound, BPA, TBT, or vehicle control for the desired duration (e.g., 24 hours).
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate injection ports.
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Data Analysis: Analyze the data using Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
AMPK Activation Assay
This protocol outlines a general method for assessing the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[19][20][21][22]
Objective: To determine if the test compounds modulate the activity of the AMPK signaling pathway.
Materials:
-
Cells of interest
-
Test compounds: this compound, BPA, TBT
-
Lysis buffer
-
Primary antibodies against total AMPK and phosphorylated AMPK (Thr172)
-
Secondary antibody conjugated to HRP
-
Western blot equipment and reagents
-
Alternatively, a commercial AMPK assay kit (e.g., ELISA-based or luminescence-based) can be used.
Procedure (Western Blotting):
-
Cell Treatment: Culture and treat cells with this compound, BPA, TBT, or a positive control (e.g., AICAR) for the specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.
Conclusion
This guide provides a framework for comparing the potential metabolic disrupting effects of this compound with the established effects of BPA and TBT. The inhibition of mitochondrial protein synthesis by this compound presents a plausible mechanism for inducing metabolic dysfunction. The provided experimental protocols offer a starting point for investigating this hypothesis and generating the necessary data to perform a direct, evidence-based comparison. Further research is warranted to fully characterize the metabolic profile of this compound and to understand its potential impact on metabolic health.
References
- 1. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol A-Induced Endocrine Dysfunction and its Associated Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol A-induced metabolic disorders: From exposure to mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Effects of Bisphenol A Exposure on Glucose Metabolism Regulation [openbiotechnologyjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol A and Metabolic Diseases: Challenges for Occupational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocrine disrupting chemicals in mixture and obesity, diabetes and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tributyltin chloride leads to adiposity and impairs metabolic functions in the rat liver and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. healthandenvironment.org [healthandenvironment.org]
- 10. Effect of tributyltin (TBT) in the metabolic activity of TBT-resistant and sensitive estuarine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diabetes and the Environment - Organotins [diabetesandenvironment.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.protocols.io [content.protocols.io]
- 17. tabaslab.com [tabaslab.com]
- 18. biotech.cornell.edu [biotech.cornell.edu]
- 19. AMPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. anygenes.com [anygenes.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for Asp-AMS: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any procedure that involves Asp-AMS, it is crucial to ensure that all appropriate safety measures are in place. As a potent aspartyl-tRNA synthetase inhibitor, this compound should be handled with care to avoid accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If working with the powdered form where aerosolization is possible, a dust mask or a respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step 1: Waste Characterization
-
Solid Waste: This category includes any non-sharp materials that have come into contact with this compound, such as contaminated gloves, weigh boats, pipette tips, and absorbent paper.
-
Liquid Waste: This includes unused solutions of this compound, contaminated buffers, or solvents used to rinse glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
Step 2: Waste Segregation and Containment
Proper segregation is critical for safe and compliant chemical waste disposal.
-
Solid Waste:
-
Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Do not mix with regular trash or other non-hazardous waste streams.
-
-
Liquid Waste:
-
Collect in a dedicated, sealed, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle).
-
Do not pour any solution containing this compound down the drain.
-
Ensure the container is properly vented if there is a risk of gas generation, although this is unlikely with this compound under normal conditions.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "5'-O-[N-(L-aspartyl)sulfamoyl]adenosine" and "this compound"
-
The CAS Number: "828288-98-8"
-
An approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory contact
Step 4: Storage
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Do not overfill waste containers. Leave adequate headspace (at least 10%) to prevent spills and allow for expansion.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and transfer of custody.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Key Disposal Actions |
| Solid Waste | Lined, leak-proof hazardous waste container | Segregate from other waste streams; Label clearly with chemical name and "Hazardous Waste" |
| Liquid Waste | Sealed, chemically compatible container (HDPE or glass) | Do not dispose down the drain; Use secondary containment; Label clearly |
| Sharps Waste | Puncture-resistant sharps container | Immediately place contaminated sharps in the container; Do not recap needles |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Logistical Information for Handling Ammonium Sulfate (AMS)
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ammonium (B1175870) Sulfate (B86663) (AMS), a commonly used reagent in various biochemical applications, including protein precipitation.
Personal Protective Equipment (PPE)
When handling Ammonium Sulfate in a laboratory setting, the use of appropriate personal protective equipment is the first line of defense against potential exposure.[1] The recommended PPE includes:
-
Eye Protection : Safety glasses with side shields or chemical safety goggles should be worn to protect the eyes from dust particles and splashes.[1][2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1]
-
Protective Clothing : A lab coat, chemical-resistant apron, or coveralls should be worn to protect the skin from spills.[1]
-
Respiratory Protection : In situations where dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used to prevent inhalation.[1][3]
Hazard and Safety Data
The following table summarizes the key hazard and safety information for Ammonium Sulfate.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Not classified as hazardous according to GHS | Not Applicable | Not Applicable | Harmful to aquatic life.[3][4] | Avoid release to the environment.[3][4] Dispose of contents/container to a hazardous or special waste collection point.[3][4] |
First Aid Measures:
-
Inhalation : If dust is inhaled, move the individual to fresh air. If breathing difficulties occur, seek medical attention.[4][5]
-
Skin Contact : Should skin contact occur, wash the affected area thoroughly with soap and water.[5]
-
Eye Contact : In case of eye contact, flush the eyes with plenty of water for at least 15 minutes while holding the eyelids open.[4][5]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention if discomfort continues.[5]
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated area to minimize dust generation.[5]
-
Avoid breathing dust.[6]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Storage:
-
Keep containers tightly closed and properly labeled.[3]
-
Store away from incompatible materials such as strong oxidizers, bases, chlorates, and nitrates.[8]
Disposal Plan
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[9]
-
Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[6]
-
Do not allow the material to be released into the environment.[4] Contaminated packaging should be handled in the same manner as the substance itself.[8]
Experimental Protocol: Protein Precipitation using Ammonium Sulfate
Ammonium sulfate is widely used for the fractional precipitation of proteins from a solution, a process often referred to as "salting out".[10] This technique is a common initial step in protein purification.[11][12]
Objective: To selectively precipitate a target protein from a crude cell lysate.
Materials:
-
Crude protein solution (e.g., cell lysate)
-
Saturated Ammonium Sulfate solution (or solid Ammonium Sulfate)
-
Precipitation buffer (e.g., 50 mM HEPES, pH 7.4)
-
Centrifuge and appropriate rotor/tubes
-
Stir plate and stir bar
-
Ice bath
Methodology:
-
Preparation of Protein Solution :
-
Start with a clarified protein solution. If starting from a cell lysate, centrifuge at high speed to pellet cell debris.
-
Measure the initial volume of the protein solution.[12]
-
Place the protein solution in a beaker on a stir plate in an ice bath to maintain a low temperature (e.g., 4°C).
-
-
First Ammonium Sulfate Cut (to remove unwanted proteins) :
-
Slowly add a calculated amount of solid ammonium sulfate or saturated solution to the protein solution while gently stirring. The amount to add will bring the solution to a specific saturation percentage (e.g., 45%) that is known to precipitate many contaminating proteins but not the protein of interest.[12] This percentage must be determined empirically for each specific protein.[13]
-
Allow the solution to stir gently for a minimum of 4 hours to a maximum of 16 hours at 4°C to allow for complete precipitation.[12]
-
Centrifuge the solution at a speed and for a duration sufficient to pellet the precipitated proteins (e.g., 10,000 x g for 20 minutes).
-
Carefully decant the supernatant, which contains the protein of interest, into a clean beaker.
-
-
Second Ammonium Sulfate Cut (to precipitate the target protein) :
-
To the supernatant from the previous step, slowly add more ammonium sulfate to reach a higher saturation percentage (e.g., 70-80%) that will precipitate the target protein.[13]
-
Repeat the gentle stirring and incubation as in step 2.
-
Centrifuge the solution to pellet the precipitated target protein.
-
Discard the supernatant.
-
-
Resuspension and Desalting :
-
Resuspend the protein pellet in a minimal volume of a suitable buffer.
-
The high concentration of ammonium sulfate in the resuspended pellet will likely need to be removed for downstream applications. This can be achieved through dialysis or buffer exchange chromatography.
-
Visualizations
Caption: Workflow for safe handling of Ammonium Sulfate.
Caption: Ammonium Sulfate protein precipitation workflow.
References
- 1. What are the safety precautions when handling (NH4)2SO4? - Blog [m.acefertilizer.com]
- 2. risso-chemical.com [risso-chemical.com]
- 3. ictulsa.com [ictulsa.com]
- 4. download.basf.com [download.basf.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. agscientific.com [agscientific.com]
- 7. documentation.oci-global.com [documentation.oci-global.com]
- 8. carlroth.com [carlroth.com]
- 9. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 10. ammonium-sulfate.net [ammonium-sulfate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
